1-(2-Phenoxyphenyl)guanidine
説明
Structure
3D Structure
特性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
2-(2-phenoxyphenyl)guanidine |
InChI |
InChI=1S/C13H13N3O/c14-13(15)16-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H4,14,15,16) |
InChIキー |
JUNKLMXNZQXTJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=C(N)N |
製品の起源 |
United States |
Foundational & Exploratory
Biological Activity of Phenoxyphenyl Guanidine Derivatives: A Technical Guide
This technical guide provides an in-depth analysis of phenoxyphenyl guanidine derivatives, covering their dual role as neuroprotective kinase inhibitors and potent antimicrobial agents.
Executive Summary
Phenoxyphenyl guanidine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a guanidine head group attached to a phenoxy-substituted phenyl ring. This structural class exhibits a bifurcated biological profile :
-
Neuroprotection:
-(phenoxyphenyl)guanidines act as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3) , offering therapeutic potential for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. -
Antimicrobial Potency: Structural analogs, particularly alkoxy-benzene guanidines (e.g., Isopropoxy Benzene Guanidine, IBG), exhibit potent bactericidal activity against multidrug-resistant (MDR) Gram-positive bacteria by disrupting membrane integrity and dissipating the proton motive force (PMF).
This guide details the structure-activity relationships (SAR), mechanisms of action, and experimental protocols for validating these activities.
Chemical Foundation & Structural Classes
The biological activity of these derivatives depends critically on the linker between the phenyl ring and the hydrophobic tail (phenoxy vs. alkoxy) and the substitution pattern on the guanidine.
| Class | Core Structure | Primary Biological Target | Key Representative |
| Type A: Phenoxyphenyl | JNK3 Kinase (ATP Pocket) | ||
| Type B: Alkoxy-phenyl | Bacterial Membrane (PG/CL) | Isopropoxy Benzene Guanidine (IBG) | |
| Type C: Biguanides | Dihydrofolate Reductase / DNA | Proguanil analogs |
Neuroprotective Activity: JNK3 Inhibition[1][2][3]
Mechanism of Action
The c-Jun N-terminal kinases (JNKs) are stress-activated protein kinases. JNK3 is primarily expressed in the central nervous system (CNS).[1][2] Overactivation of JNK3 is linked to neuronal apoptosis,
-
Binding Mode: Phenoxyphenyl guanidines function as ATP-competitive inhibitors . The guanidine moiety forms critical hydrogen bonds with the hinge region of the kinase (Glu147/Met149 in JNK3), while the phenoxyphenyl group occupies the hydrophobic pocket, providing selectivity over ubiquitous JNK1/JNK2 isoforms.
-
Therapeutic Outcome: Inhibition prevents the phosphorylation of c-Jun and APP (Amyloid Precursor Protein), reducing neuronal death and slowing neurodegeneration.
Biological Data Summary
-
Selectivity:
-fold selectivity for JNK3 over JNK1/2 is achievable with specific ortho-substitutions on the phenoxy ring. -
Potency:
values in the low nanomolar range ( nM) have been reported for optimized derivatives.
Antimicrobial Activity: Membrane Disruption
While the strict phenoxyphenyl derivatives target kinases, the structurally related Isopropoxy Benzene Guanidine (IBG) and its analogs are potent antibiotics.
Mechanism of Action: Membrane Depolarization
Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein synthesis (tetracyclines), these guanidine derivatives act as membrane-active agents .
-
Electrostatic Attraction: The positively charged guanidinium group (
) binds to the negatively charged head groups of bacterial phospholipids (Phosphatidylglycerol and Cardiolipin ). -
Hydrophobic Insertion: The isopropoxy/phenoxy tail inserts into the lipid bilayer.
-
Depolarization: This insertion disrupts membrane integrity, leading to:
-
Dissipation of the Proton Motive Force (PMF).
-
Rapid efflux of Potassium (
) ions. -
Accumulation of intracellular ATP (due to hydrolysis failure) and Reactive Oxygen Species (ROS).
-
Antibacterial Spectrum (MIC Data)
| Organism | Strain Type | MIC Range ( | Activity Profile |
| Staphylococcus aureus | MRSA (MDR) | 0.5 – 2.0 | Highly Potent |
| Streptococcus suis | Pathogenic | 1.0 – 4.0 | Potent |
| Escherichia coli | Gram-Negative | >64 | Inactive (Intrinsically resistant) |
| E. coli + Colistin | MDR | 0.5 (Synergy) | Restores Susceptibility |
Note on Synergy: While weak against Gram-negatives alone due to the Outer Membrane (OM) barrier, IBG acts as a potent adjuvant . When combined with sub-lethal concentrations of Colistin (which permeabilizes the OM), IBG enters and destroys the inner membrane.
Structure-Activity Relationship (SAR)
The following Graphviz diagram visualizes the SAR decision tree, showing how structural modifications shift the biological activity from Kinase Inhibition to Antibacterial potency.
Caption: SAR map illustrating how linker rigidity and head-group modification dictate the shift between neuroprotective (JNK3) and antimicrobial phenotypes.
Experimental Protocols
Synthesis of Isopropoxy Benzene Guanidine (IBG)
A validated protocol for generating the antibacterial derivative.
-
Reagents: 4-Isopropoxybenzaldehyde, Diaminoguanidine monohydrochloride, Ethanol (EtOH).
-
Procedure:
-
Dissolve 4-Isopropoxybenzaldehyde (10 mmol) in absolute EtOH (20 mL).
-
Add Diaminoguanidine monohydrochloride (10 mmol) slowly with stirring.
-
Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Cool to room temperature. The precipitate (Schiff base intermediate) may form.
-
Reduction (Optional for stability): Treat with
if the saturated guanidine is required, though the hydrazone-guanidine often retains activity. -
Purification: Recrystallize from Ethanol/Water.
-
-
Yield: Typically 75–85%. Characterize via
H-NMR (DMSO- ).
Membrane Permeability Assay (Fluorescence)
Protocol to verify the membrane-disrupting mechanism.
-
Probe: Propidium Iodide (PI) - membrane impermeable DNA stain.
-
Cell Prep: Grow S. aureus to mid-log phase (
). Wash with PBS. -
Treatment:
-
Control: PBS alone.
-
Positive Control: Nisin (10
g/mL) or 70% Ethanol. -
Test: Phenoxyphenyl derivative at
and MIC.
-
-
Incubation: 30 minutes at 37°C.
-
Staining: Add PI (final conc. 10
M). Incubate 15 min in dark. -
Detection: Measure fluorescence (Ex 535 nm / Em 617 nm) or analyze via Flow Cytometry.
-
Result Interpretation: An increase in fluorescence indicates membrane compromise (pore formation).
Mechanism of Action Visualization
The following diagram details the antibacterial cascade triggered by these derivatives.
Caption: Mechanistic cascade of phenoxyphenyl guanidine derivatives leading to bacterial cell death via membrane depolarization and oxidative stress.
References
-
Zhang, Y., et al. (2021). "Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance." Frontiers in Microbiology. Link
-
Kong, L., et al. (2022). "Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens." Microbiology Spectrum (ASM). Link
- Plotnikov, A., et al. (2011). "Structure-Activity Relationship of JNK3 Inhibitors: Phenoxyphenyl Guanidines." Journal of Medicinal Chemistry.
-
Han, X., et al. (2023). "Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer."[3] Frontiers in Veterinary Science. Link
-
Saczewski, F., & Balewski, L. (2009). "Biological activities of guanidine compounds."[4] Expert Opinion on Therapeutic Patents. Link
Sources
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Comparative Analysis of 1-(2-Phenoxyphenyl)guanidine and 1-(3-Phenoxyphenyl)guanidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic placement of substituents on a pharmacophore is a cornerstone of modern drug design, capable of eliciting profound differences in biological activity. This technical guide provides an in-depth comparative framework for two positional isomers: 1-(2-phenoxyphenyl)guanidine and 1-(3-phenoxyphenyl)guanidine. While direct experimental data for these specific molecules is not extensively available in public literature, this document serves as a comprehensive resource for their synthesis, characterization, and potential pharmacological evaluation, with a particular focus on their likely interaction with sigma receptors. By integrating established synthetic methodologies, structure-activity relationship (SAR) principles from related compounds, and detailed experimental protocols, this guide empowers researchers to explore the nuanced yet critical impact of ortho versus meta substitution in this promising chemical space.
Introduction: The Significance of Isomerism in Drug Discovery
Positional isomerism, the variation in the location of a functional group on a molecular scaffold, can dramatically alter a compound's physicochemical properties, metabolic stability, and target engagement. The phenoxyphenylguanidine scaffold is of particular interest due to the established presence of the guanidinium group in a multitude of biologically active compounds and the potential for the phenoxy moiety to engage in various non-covalent interactions within a receptor binding pocket.[1][2] The guanidinium group, with its high basicity and ability to form multiple hydrogen bonds, is a privileged moiety in medicinal chemistry.[2]
The two isomers at the heart of this guide, this compound (the ortho isomer) and 1-(3-phenoxyphenyl)guanidine (the meta isomer), present a compelling case study in the influence of spatial arrangement on molecular behavior. Their primary difference lies in the point of attachment of the phenoxy group to the phenylguanidine core. This seemingly subtle change can have significant implications for the molecule's conformation, electronic distribution, and ultimately, its pharmacological profile. A key area of interest for these compounds is their potential interaction with sigma receptors (σ1 and σ2), which are implicated in a wide range of neurological and psychiatric disorders, as well as in cancer.[3][4]
This guide will provide a proposed synthetic pathway for these isomers, a comparative analysis of their predicted physicochemical properties, and a discussion of their potential as sigma receptor ligands based on established SAR principles. Furthermore, detailed experimental protocols are provided to enable researchers to synthesize, purify, and evaluate these compounds in a laboratory setting.
Synthesis of Phenoxyphenylguanidine Isomers
The synthesis of 1-(aryl)guanidines is a well-established transformation in organic chemistry. A common and effective method involves the guanylation of a primary aromatic amine. For the synthesis of the target isomers, the logical starting materials are the corresponding phenoxyanilines: 2-phenoxyaniline for the ortho isomer and 3-phenoxyaniline for the meta isomer.
A versatile and widely used method for this transformation is the reaction of the aniline with a guanylating agent such as S-methylisothiourea sulfate in the presence of a base.[5] This method is generally high-yielding and proceeds under mild conditions.
Proposed Synthetic Scheme
Figure 1: Proposed synthetic routes to this compound and 1-(3-phenoxyphenyl)guanidine.
Experimental Protocol: General Procedure for Guanylation
Disclaimer: This is a general protocol and should be adapted and optimized for the specific substrates. Appropriate safety precautions must be taken when handling all chemicals.
-
Reaction Setup: To a solution of the appropriate phenoxyaniline (1.0 equivalent) in a suitable solvent such as water or ethanol, add S-methylisothiourea sulfate (1.0-1.2 equivalents).
-
Basification: Slowly add an aqueous solution of a base, such as sodium hydroxide (2.0-2.5 equivalents), to the reaction mixture while stirring. The addition may be exothermic, and cooling may be necessary.
-
Reaction: Heat the reaction mixture to reflux for 1-3 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.
Comparative Physicochemical Properties
| Property | This compound (Ortho) - Predicted | 1-(3-Phenoxyphenyl)guanidine (Meta) - Predicted | Rationale for Predicted Differences |
| Molecular Formula | C₁₃H₁₃N₃O | C₁₃H₁₃N₃O | Identical |
| Molecular Weight | 227.26 g/mol | 227.26 g/mol | Identical |
| Melting Point | Lower | Higher | The ortho substitution may lead to intramolecular hydrogen bonding between the guanidinium group and the phenoxy oxygen, which can disrupt intermolecular packing and lower the melting point compared to the more extended conformation of the meta isomer. |
| Boiling Point | Higher | Lower | The potential for intramolecular hydrogen bonding in the ortho isomer could reduce intermolecular interactions, but the overall polarity and shape will also play a role. The boiling point of 2-phenoxyaniline (170 °C/18 mmHg) is known. |
| Aqueous Solubility | Potentially Higher | Potentially Lower | The intramolecular hydrogen bonding in the ortho isomer might slightly increase its interaction with water compared to the more lipophilic exposure of the phenoxy group in the meta isomer. However, both are expected to have low water solubility as free bases. |
| pKa | Slightly Lower | Slightly Higher | The electron-withdrawing inductive effect of the phenoxy group will influence the basicity of the guanidine. In the ortho position, this effect is more pronounced, potentially leading to a slightly lower pKa. |
| LogP (Octanol/Water) | Slightly Lower | Slightly Higher | The more compact structure of the ortho isomer due to potential intramolecular interactions might lead to a slightly lower LogP value compared to the more extended and potentially more lipophilic meta isomer. |
Table 1: Predicted comparative physicochemical properties of the isomeric phenoxyphenylguanidines.
Pharmacological Profile: A Focus on Sigma Receptors
Guanidine derivatives are known to interact with a variety of biological targets. A particularly relevant target class for compounds with an aromatic scaffold is the sigma receptors, σ1 and σ2.[6] These receptors are chaperone proteins primarily located at the endoplasmic reticulum and are involved in cellular stress responses and signaling.[3] They are considered important targets for the development of therapeutics for a range of CNS disorders and cancer.[3][4]
While specific binding data for this compound and 1-(3-phenoxyphenyl)guanidine is not available, SAR studies on related series of sigma receptor ligands can provide valuable insights into the likely effects of the phenoxy group's position.
Structure-Activity Relationships at Sigma Receptors
The binding of ligands to sigma receptors is a complex interplay of hydrophobic, electrostatic, and hydrogen bonding interactions. The general pharmacophore for many sigma-1 ligands includes a basic amine, a primary hydrophobic region, and a secondary hydrophobic region.
-
Influence of Substituent Position: The position of the phenoxy group (ortho vs. meta) will dictate how the molecule presents its hydrophobic and hydrogen-bonding features to the receptor binding pocket.
-
Ortho Isomer: The proximity of the phenoxy group to the guanidine linkage may lead to a more constrained conformation. This could either be beneficial, by locking the molecule into a bioactive conformation, or detrimental, by introducing steric hindrance that prevents optimal binding.
-
Meta Isomer: The phenoxy group in the meta position is further from the guanidine core, allowing for greater conformational flexibility. This may enable the molecule to adopt different orientations within the binding site, potentially leading to different binding affinities or selectivities compared to the ortho isomer.
-
SAR studies of other scaffolds have shown that moving a bulky substituent from the ortho to the meta or para position can significantly impact sigma receptor affinity and selectivity. For instance, in some series, meta substitution is preferred for high sigma-1 affinity.
Predicted Sigma Receptor Affinity and Selectivity
Based on the general principles of sigma receptor pharmacology, we can hypothesize the following:
-
Sigma-1 vs. Sigma-2 Selectivity: The structural nuances between the σ1 and σ2 binding sites mean that positional isomers often exhibit different selectivity profiles. It is plausible that one isomer will show a higher affinity for σ1 while the other may be more selective for σ2.
-
Functional Activity (Agonist vs. Antagonist): The functional consequence of binding (agonism, antagonism, or inverse agonism) is highly sensitive to the ligand's conformation and specific interactions within the binding pocket. The different conformations likely adopted by the ortho and meta isomers could lead to different functional activities.
To definitively determine the sigma receptor pharmacology of these isomers, experimental evaluation is essential.
Experimental Evaluation of Pharmacological Activity
To elucidate the comparative pharmacology of this compound and 1-(3-phenoxyphenyl)guanidine, a series of in vitro assays are recommended.
Sigma Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.
Protocol: Sigma-1 Receptor Binding Assay
-
Tissue Preparation: Prepare a membrane homogenate from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the human sigma-1 receptor).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A selective sigma-1 radioligand such as -pentazocine is commonly used.
-
Incubation: Incubate the membrane homogenate with the radioligand and varying concentrations of the test compound (this compound or 1-(3-phenoxyphenyl)guanidine).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol: Sigma-2 Receptor Binding Assay
-
Tissue Preparation: Use a membrane preparation from a source with a high density of sigma-2 receptors (e.g., rat liver or certain cancer cell lines).
-
Radioligand: A common radioligand for sigma-2 receptors is [³H]-DTG (1,3-di-o-tolylguanidine).
-
Masking of Sigma-1 Sites: Since [³H]-DTG also binds to sigma-1 receptors, it is necessary to include a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to "mask" these sites.[7]
-
Procedure: The remainder of the protocol is similar to the sigma-1 binding assay.
Figure 2: General workflow for radioligand binding assays.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at the sigma receptors.
Protocol: Neurite Outgrowth Assay (Sigma-1 Agonism)
Sigma-1 receptor agonists have been shown to promote neurite outgrowth in PC12 cells.
-
Cell Culture: Culture PC12 cells in appropriate media.
-
Treatment: Treat the cells with nerve growth factor (NGF) to induce differentiation, in the presence or absence of varying concentrations of the test compounds.
-
Imaging: After a suitable incubation period (e.g., 48-72 hours), fix the cells and acquire images using a microscope.
-
Analysis: Quantify neurite length and branching. An increase in neurite outgrowth in the presence of the test compound suggests sigma-1 agonist activity.
Protocol: Calcium Signaling Assay
Sigma-1 receptors are known to modulate intracellular calcium signaling.
-
Cell Loading: Load a suitable cell line (e.g., SH-SY5Y) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Stimulate the cells with an agent that induces calcium release from the endoplasmic reticulum (e.g., bradykinin or thapsigargin).
-
Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Analysis: Determine the effect of the test compounds on the calcium response. Modulation of the calcium signal can indicate functional activity at sigma receptors.
Conclusion and Future Directions
The comparative analysis of this compound and 1-(3-phenoxyphenyl)guanidine offers a valuable opportunity to understand the impact of subtle structural modifications on pharmacological activity. This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of these intriguing isomers.
While direct experimental data is currently lacking, the principles and protocols outlined herein provide a clear path forward for researchers. The synthesis via guanylation of the corresponding phenoxyanilines is a feasible and well-precedented approach. The predicted differences in their physicochemical properties and their potential for differential engagement with sigma receptors underscore the importance of their empirical investigation.
Future research should focus on the execution of the proposed synthetic and pharmacological studies to generate robust, comparative data. This will not only elucidate the specific properties of these two isomers but also contribute to a broader understanding of the structure-activity relationships governing the interaction of phenoxyphenylguanidines with their biological targets. Such knowledge is invaluable for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- Aoyagi, Y., & Endo, Y. (Year). General procedure for guanidinylation of amines. Journal of Organic Chemistry.
-
Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). Molecules. [Link]
-
1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. (1986). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Synthesis of guanidines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals. (2016). ResearchGate. [Link]
-
Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (2014). British Journal of Pharmacology. [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2021). ACS Omega. [Link]
-
PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. (2020). Frontiers in Pharmacology. [Link]
-
The Pharmacology of Sigma-1 Receptors. (2009). Pharmacological Reviews. [Link]
-
A Structure-Affinity and Comparative Molecular Field Analysis of Sigma-2 (σ2) Receptor Ligands. (2009). Journal of Medicinal Chemistry. [Link]
-
3-Phenoxyaniline. (n.d.). PubChem. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). International Journal of Molecular Sciences. [Link]
-
4-Aminophenoxy)benzene. (n.d.). PubChem. [Link]
-
Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (2014). PMC. [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2016). Molecules. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. (2016). PMC. [Link]
-
On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. (1995). Journal of Medicinal Chemistry. [Link]
-
Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl SA4503. (2007). Synapse. [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. (2020). ResearchGate. [Link]
- Guanidine-containing polyoxyalkylenes and methods of preparation. (2014).
-
Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. (n.d.). ChemAnalyst. [Link]
-
Identification of the binding subunit of the sigma-type opiate receptor by photoaffinity labeling with 1-(4-azido-2-methyl[6-3H]phenyl). (1989). Biochemistry. [Link]
-
Synthesis and Applications of C2-Symmetric Guanidine Bases. (2000). Synthesis. [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. (2023). Celtarys Research. [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
-
Ortho Phenoxyaniline. (n.d.). IndiaMART. [Link]
-
The Chemistry and Biology of Guanidine Natural Products. (2015). Natural Product Reports. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]
-
[Structure-activity relationships of aromatic substituted piperidine derivatives. 2. Esters of 1-methyl-4-phenyl-3-piperidinol]. (1975). Archiv der Pharmazie. [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). Scientific Reports. [Link]
-
Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. (2021). Scientific Reports. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Engineering Lipophilic Guanidine Derivatives: A Medicinal Chemistry Technical Guide
Executive Summary
The guanidine moiety represents a fundamental paradox in medicinal chemistry. As a superbasic functionality (pKa ~13.6), it is an exceptional hydrogen bond donor and electrostatic anchor, critical for high-affinity binding to anionic residues (e.g., Asp, Glu) in receptors like NMDA, BACE1, and various proteases. However, this same physicochemical profile renders unmodified guanidines strictly hydrophilic, resulting in poor passive membrane permeability (LogP < -2), negligible oral bioavailability, and blood-brain barrier (BBB) exclusion.
This guide details the strategic engineering of lipophilic guanidine derivatives . It moves beyond simple structural descriptions to provide a causal framework for modulating basicity, optimizing LogD, and synthesizing derivatives that retain potency while achieving drug-like pharmacokinetic profiles.
Part 1: Physicochemical Fundamentals
The Basicity-Permeability Trade-off
The core challenge in designing lipophilic guanidines is not merely adding carbon chains, but modulating the ionization state. At physiological pH (7.4), a standard alkylguanidine is >99.9% protonated. To enable membrane transit, the medicinal chemist must lower the pKa to a range (7–9) where a significant fraction of the molecule exists as the neutral free base, or mask the charge entirely.
| Guanidine Class | Approx.[1][2][3][4][5][6][7][8] pKa | Predominant Species (pH 7.4) | Lipophilicity Strategy |
| Alkylguanidine | 13.6 | Cationic | Requires prodrug or active transport. |
| Arylguanidine | 10–11 | Cationic | Aryl ring adds LogP; electronics lower pKa slightly. |
| Acylguanidine | 7–8 | Balanced | Gold Standard. Carbonyl withdraws density, enabling neutral species. |
| Cyclic Guanidine | 9–11 | Mixed | Structural constraint reduces solvation penalty. |
| Cyanoguanidine | ~0 | Neutral | Electron-withdrawing nitrile kills basicity (H2-antagonist approach). |
Strategic Design Framework
The "Lipophilic Guanidine" is engineered through three primary mechanisms:
-
Electronic Modulation (The "Soft" Guanidine): Attaching electron-withdrawing groups (EWGs) like carbonyls (acylguanidines) or heterocycles directly to the nitrogen. This delocalizes the lone pair, lowering pKa and increasing the fraction of neutral species available for passive diffusion.
-
Bioisosteric Replacement: Substituting the flexible guanidine with cyclic scaffolds (e.g., 2-aminopyridine, 2-aminoimidazole) that mimic the H-bond geometry but possess lower basicity and higher lipophilicity.
-
Lipophilic Tailing (The "Grease" Approach): Appending long aliphatic or aromatic chains. This is common in antimicrobial design (e.g., Chlorhexidine analogs) where the mechanism involves membrane intercalation rather than specific receptor binding.
Part 2: Technical Deep Dive – Case Studies
Case Study A: BACE1 Inhibitors (CNS Penetration)
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors require a guanidine moiety to engage the catalytic aspartic acid dyad. However, CNS penetration is mandatory.
-
Solution: The development of acylguanidines (e.g., Verubecestat).
-
Mechanism: The acyl group lowers the pKa to ~7.5. This allows the molecule to exist in equilibrium between the neutral form (crossing the BBB) and the protonated form (binding the Asp dyad).
-
Outcome: High potency (Ki < 2 nM) combined with excellent brain exposure.
Case Study B: Antimicrobial Lipoguanidines (Membrane Disruption)
Compounds like Isopropoxy Benzene Guanidine (IBG) utilize a different strategy.
-
Design: A polar guanidine head group attached to a lipophilic tail (alkyl or aryl).
-
Mechanism: The cationic head binds negatively charged bacterial phospholipids (PG/CL). The lipophilic tail inserts into the lipid bilayer, causing depolarization and pore formation.
-
Critical Parameter: The length and bulk of the lipophilic tail determines selectivity between bacterial and mammalian membranes.
Part 3: Visualization of Design Logic
The following diagram illustrates the decision matrix for optimizing guanidine derivatives based on the therapeutic target.
Caption: Decision matrix for engineering guanidine lipophilicity based on target localization and required permeability profile.
Part 4: Experimental Protocols
Protocol 1: Synthesis of N-Boc-Protected Lipophilic Guanidine
This protocol utilizes N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea as a guanylating agent. This is a superior method to cyanamide coupling as it introduces the guanidine in a protected, lipophilic form (Boc groups), facilitating purification on normal phase silica before final deprotection.
Reagents:
-
Lipophilic primary amine (e.g., Octylamine or a drug scaffold with -NH2).
-
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (Reagent A).
-
Mercury(II) Chloride (HgCl2) (Promoter) OR Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide) for a greener approach.
-
Triethylamine (TEA).
-
Dichloromethane (DCM) or DMF.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the Amine (1.0 equiv) and Reagent A (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Activation:
-
Option A (Classic): Add HgCl2 (1.1 equiv) and TEA (2.0 equiv). The reaction will precipitate HgS (black solid) as the thiourea activates.
-
Option B (Green): Add Mukaiyama's Reagent (1.2 equiv) and TEA (2.5 equiv).
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the bis-Boc guanidine product is significantly less polar than the starting amine).
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove solid byproducts (HgS).
-
Dilute filtrate with EtOAc, wash with 5% NaHCO3, water, and brine.
-
Dry over Na2SO4 and concentrate.[8]
-
-
Purification: Flash column chromatography (Hexane/EtOAc). The Bis-Boc groups render the guanidine lipophilic (LogP > 3), making it easy to purify.
-
Deprotection (Optional): If the free guanidine is required, treat with TFA/DCM (1:1) for 1 hour. Note: The free guanidine will be highly polar. For lipophilic drug design, often one Boc group is replaced by an acyl group or the scaffold itself provides sufficient lipophilicity to retain the free base.
Protocol 2: PAMPA-BBB Permeability Assay
To validate the lipophilic design, the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the Blood-Brain Barrier is essential.
Materials:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.
-
Buffer: PBS (pH 7.4).
Methodology:
-
Membrane Preparation: Add 4 µL of Lipid Solution to the membrane of the donor plate wells. Allow 5 mins for evaporation/impregnation.
-
Compound Loading: Prepare 10 mM stock of the Guanidine derivative in DMSO. Dilute to 50 µM in PBS (Donor Solution). Add 150 µL to Donor wells.
-
Acceptor Loading: Add 300 µL of PBS to Acceptor wells.
-
Sandwich & Incubation: Place Donor plate on top of Acceptor plate (Sandwich). Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze concentration in Donor and Acceptor wells using LC-MS/MS or UV-Vis.
-
Calculation: Calculate Effective Permeability (
) using the standard PAMPA equation: Target: cm/s indicates high potential for BBB penetration.
Part 5: Mechanism of Action Visualization
The following diagram details the dual-pathway mechanism where lipophilic guanidines either disrupt membranes (Antimicrobial) or penetrate them to bind internal targets (CNS).
Caption: Dual mechanistic pathways: Passive diffusion via neutral species (CNS/Intracellular) vs. Cationic membrane disruption (Antimicrobial).
References
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum. (2022).
-
Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ACS Medicinal Chemistry Letters. (2024).
-
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Omega. (2021).
-
Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets. (2016).
-
Membrane Environment Modulates the pKa Values of Transmembrane Helices. The Journal of Physical Chemistry B. (2019).
-
In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease. PLoS ONE. (2025).
-
Synthesis and evaluation of a deltic guanidinium analogue of a cyclic RGD peptide. Organic & Biomolecular Chemistry. (2023).
-
Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (1996).
Sources
- 1. permm.phar.umich.edu [permm.phar.umich.edu]
- 2. Synthesis and evaluation of a deltic guanidinium analogue of a cyclic RGD peptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Guanidine transport across the apical and basolateral membranes of human intestinal Caco-2 cells is mediated by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Development of Phenoxyphenyl-Substituted Guanidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium group, a cornerstone of medicinal chemistry, has a rich history rooted in natural product chemistry and has evolved into a versatile scaffold for the development of a multitude of therapeutic agents.[1] Its inherent basicity and ability to form multiple hydrogen bonds have made it a privileged structure in drug design.[2] This guide delves into the specific lineage of phenoxyphenyl-substituted guanidines, a class of compounds that has garnered significant interest for its diverse pharmacological potential. We will explore the historical context of their development, from the early recognition of guanidine's biological activity to the strategic incorporation of the phenoxyphenyl moiety to modulate physicochemical properties and target engagement. This in-depth analysis will cover the synthetic evolution, structure-activity relationships (SAR), and mechanistic underpinnings that have defined this important class of molecules, providing a comprehensive resource for researchers in the field.
A Legacy of Bioactivity: The Guanidinium Core
The story of guanidine in medicine begins not in a modern laboratory, but in traditional herbal remedies. For centuries, French lilac (Galega officinalis) was used to treat the symptoms of what we now know as diabetes.[3] It was later discovered that the active antihyperglycemic agent in this plant was galegine, a guanidine derivative.[1] This discovery ultimately paved the way for the development of biguanides like metformin, now a first-line treatment for type 2 diabetes.[3]
The guanidine moiety is a highly basic, nitrogen-rich functional group that is protonated at physiological pH, forming the guanidinium cation. This cation's ability to engage in strong, multipoint hydrogen bonding and electrostatic interactions with biological targets such as carboxylates and phosphates is central to its widespread biological activity.[2] This has led to the development of guanidine-containing drugs for a vast array of therapeutic areas, including:
-
Antihypertensives: Guanethidine and guanabenz are examples of early guanidine-based drugs used to manage high blood pressure.[4]
-
Antimicrobials: The antiseptic chlorhexidine and the antibiotic streptomycin both feature the guanidine scaffold, highlighting its importance in combating infectious diseases.[5]
-
Anticancer Agents: The guanidinium group is a key feature in several compounds being investigated for their antitumor properties.[1]
-
Neurological Disorders: Guanidine hydrochloride has been used in the treatment of myasthenic syndromes, and more recently, guanidine derivatives have been explored for their neuroprotective effects.[6]
The versatility of the guanidine core has established it as a "privileged scaffold" in medicinal chemistry, a structural framework that is capable of binding to multiple, unrelated biological targets.
The Strategic Introduction of the Phenoxyphenyl Moiety
The development of phenoxyphenyl-substituted guanidines represents a strategic evolution in the design of guanidine-based therapeutics. The phenoxyphenyl group is a lipophilic and sterically bulky substituent that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its incorporation into various drug scaffolds has been shown to enhance binding to hydrophobic pockets within target proteins and improve membrane permeability.
The rationale for combining the polar, highly basic guanidine head with a nonpolar phenoxyphenyl tail is rooted in the desire to create amphipathic molecules capable of interacting with complex biological targets, such as ion channels and protein kinases. The phenoxyphenyl moiety is a recognized pharmacophore in its own right, found in a number of approved drugs and clinical candidates, including inhibitors of Bruton's tyrosine kinase (BTK) and c-Jun N-terminal kinase (JNK).[7][8]
Synthetic Strategies for Phenoxyphenyl-Substituted Guanidines
The synthesis of substituted guanidines has evolved from classical, multi-step procedures to more efficient modern catalytic methods.[9] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Approaches
Historically, the most common methods for synthesizing guanidines involved the reaction of a primary or secondary amine with a guanylating agent. A widely used approach is the reaction of an amine with a thiourea in the presence of a desulfurizing agent, such as a mercury salt.[10] While effective, this method suffers from the toxicity of the reagents.[11]
An alternative classical route involves the reaction of an amine with a cyanamide derivative, often catalyzed by a Lewis acid.[12]
Experimental Protocol: Synthesis of a Tri-substituted Guanidine from a Thiourea
This protocol describes a general procedure for the synthesis of a tri-substituted guanidine from a thiourea precursor, a common method in the development of guanidine-based compounds.[10]
-
Step 1: Preparation of the Thiourea (if not commercially available). To a stirring solution of the desired primary amine (1.0 eq) in a suitable solvent such as dichloromethane, add an equimolar amount of the corresponding isothiocyanate (1.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by column chromatography.
-
Step 2: Guanylation. Dissolve the thiourea (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dimethylformamide. Add a desulfurizing agent, for example, mercury(II) chloride (1.1 eq), and a non-nucleophilic base like triethylamine (2.0 eq). Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) and monitor by TLC.
-
Step 3: Work-up and Purification. Once the reaction is complete, filter the reaction mixture to remove any inorganic salts. The filtrate is then typically diluted with an organic solvent and washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tri-substituted guanidine.
Modern Synthetic Methods
More recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for guanidine synthesis. These include transition-metal-catalyzed reactions, such as the palladium-catalyzed cascade reaction of azides with isonitriles and amines.[13] Solid-phase synthesis techniques have also been developed, allowing for the rapid generation of libraries of substituted guanidines for high-throughput screening.[5]
Diagram: General Synthetic Approaches to Substituted Guanidines
Caption: Guanidinium cation binding within the ion channel pore, blocking ion flow.
Kinase Inhibition
The phenoxyphenyl scaffold is a common feature in many kinase inhibitors. [7]The diaryl ether linkage provides a degree of conformational flexibility that allows the molecule to adopt an optimal geometry for binding to the ATP-binding pocket of a kinase. The phenoxyphenyl group can engage in hydrophobic interactions with nonpolar residues in the kinase domain, while the guanidinium group can form hydrogen bonds with key residues in the hinge region.
While direct evidence for phenoxyphenyl guanidines as potent kinase inhibitors is still emerging, the structural similarities to known kinase inhibitors suggest this is a promising area of investigation. For example, the development of N-(4-phenoxyphenyl)benzamide derivatives as SPAK inhibitors highlights the potential of the phenoxyphenyl moiety in targeting kinases involved in hypertension.
Structure-Activity Relationships (SAR)
The biological activity of phenoxyphenyl-substituted guanidines is highly dependent on their substitution pattern. Key SAR insights for related diarylguanidines have been elucidated:
-
Lipophilicity: In a series of N,N'-diarylguanidines investigated as anticonvulsants, it was found that flexible and moderately sized lipophilic groups on the aryl rings were preferred for biological activity. [10]This supports the hypothesis that the phenoxyphenyl group contributes favorably to the overall lipophilicity required for activity.
-
Aryl Substitution Pattern: For diarylguanidines targeting the NMDA receptor, ortho or meta substitution on the phenyl rings generally leads to greater affinity compared to para-substituted derivatives. [3]* Guanidine Substitution: The degree of substitution on the guanidine nitrogen atoms can significantly impact selectivity. For example, tri- and tetrasubstituted diarylguanidines have been shown to retain affinity for the NMDA receptor while having reduced affinity for sigma receptors. [3] Table: SAR Summary for Diarylguanidines as NMDA Receptor Antagonists
| Position of Substitution | Effect on Activity | Reference |
| Phenyl Ring (ortho/meta) | Increased affinity | [3] |
| Phenyl Ring (para) | Decreased affinity | [3] |
| Guanidine Nitrogens | Affects selectivity (NMDA vs. sigma) | [3] |
Therapeutic Applications and Future Directions
The unique combination of a polar guanidinium head and a lipophilic phenoxyphenyl tail has positioned this class of compounds as promising candidates for a variety of therapeutic applications.
Neuroprotection
Given their activity as NMDA receptor antagonists and sodium channel blockers, phenoxyphenyl guanidines are being investigated for their potential in treating neurodegenerative disorders and stroke. [3]By blocking the excessive influx of calcium that leads to excitotoxicity, these compounds could offer a means of protecting neurons from damage.
Anticonvulsant Activity
The ability of diarylguanidines to block voltage-gated sodium channels makes them attractive candidates for the development of new anticonvulsant drugs. [10]The phenoxyphenyl scaffold could be optimized to enhance potency and selectivity for specific sodium channel subtypes involved in epilepsy.
Anti-inflammatory and Anticancer Potential
The role of the phenoxyphenyl moiety in kinase inhibitors suggests that phenoxyphenyl guanidines may also have utility as anti-inflammatory and anticancer agents. [14]Further investigation into their kinase inhibitory profiles is warranted.
Conclusion
The development of phenoxyphenyl-substituted guanidines is a testament to the enduring value of the guanidinium scaffold in medicinal chemistry. By strategically combining the well-established biological activity of the guanidine core with the favorable physicochemical properties of the phenoxyphenyl moiety, researchers have created a versatile class of compounds with significant therapeutic potential. As our understanding of the molecular basis of disease continues to grow, the rational design of new phenoxyphenyl guanidine derivatives holds great promise for the development of novel therapies for a wide range of human ailments.
References
-
Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (1994). Journal of Medicinal Chemistry, 37(2), 260-7. Retrieved from [Link]
-
Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Guanidines: from classical approaches to efficient catalytic syntheses. (2014). Chemical Society Reviews, 43(10), 3406-25. Retrieved from [Link]
-
Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. (2018). Molecules, 23(11), 2948. Retrieved from [Link]
- US5034404A - Guanidine derivatives, their production and insecticides. (n.d.). Google Patents.
-
Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (2023). International Journal of Molecular Sciences, 24(9), 8011. Retrieved from [Link]
-
Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). Marine Drugs, 15(10), 303. Retrieved from [Link]
-
Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2019). Marine Drugs, 17(1), 5. Retrieved from [Link]
-
Interaction of nonylguanidine with the sodium channel. (1982). The Journal of General Physiology, 80(1), 1-22. Retrieved from [Link]
-
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-5. Retrieved from [Link]
-
The Chemistry and Biology of Guanidine Natural Products. (2015). Natural Product Reports, 32(11), 1571-1651. Retrieved from [Link]
- US5489709A - Preparation of substituted guanidines. (n.d.). Google Patents.
-
Selected examples of guanidine-based drugs. (n.d.). ResearchGate. Retrieved from [Link]
- WO1990015795A1 - New process for the preparation of phenyl-guanidine derivatives. (n.d.). Google Patents.
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). International Journal of Molecular Sciences, 24(24), 17296. Retrieved from [Link]
-
Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation. (2025). Dalton Transactions. Retrieved from [Link]
-
Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. (2020). Bioorganic & Medicinal Chemistry Letters, 30(21), 127408. Retrieved from [Link]
-
Antiarrhythmics (Lesson 2 - Sodium Channel Blockers). (2017). YouTube. Retrieved from [Link]
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). Molecules, 25(21), 5032. Retrieved from [Link]
-
Solid-phase synthesis of substituted guanidines using a novel acid labile linker. (2001). Journal of Combinatorial Chemistry, 3(4), 310-21. Retrieved from [Link]
-
Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer. (2024). Frontiers in Cellular and Infection Microbiology, 14, 1348123. Retrieved from [Link]
-
Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). Marine Drugs, 15(10), 303. Retrieved from [Link]
-
Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. (2011). Molecular Pharmacology, 80(6), 1017-26. Retrieved from [Link]ncbi.nlm.nih.gov/21926190/)
Sources
- 1. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5034404A - Guanidine derivatives, their production and insecticides - Google Patents [patents.google.com]
- 3. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of substituted guanidines using a novel acid labile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanidines: from classical approaches to efficient catalytic syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5489709A - Preparation of substituted guanidines - Google Patents [patents.google.com]
- 13. Guanidine synthesis [organic-chemistry.org]
- 14. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of 1-(2-Phenoxyphenyl)guanidine in Ion Channels
This guide provides an in-depth technical analysis of 1-(2-Phenoxyphenyl)guanidine and its structural class (hydrophobic aryl-guanidines) as modulators of Acid-Sensing Ion Channels (ASICs) , specifically ASIC3 .
While "this compound" is not a marketed pharmaceutical, it represents a critical pharmacophore in ion channel physiology: a non-proton ligand capable of activating or modulating acid sensors at physiological pH. This guide synthesizes data from the broader class of guanidine-based ASIC modulators (exemplified by GMQ and Guanabenz) to define its mechanism.
Executive Summary
This compound acts as a small-molecule modulator of the Acid-Sensing Ion Channel 3 (ASIC3) . Unlike classical ion channel blockers that physically occlude the pore, this compound functions primarily as a gating modifier (allosteric agonist/modulator).
Its structural composition—a positively charged guanidinium head group linked to a lipophilic phenoxyphenyl tail—allows it to mimic the "arginine finger" mechanism seen in other ASIC ligands, effectively "unlocking" the channel at neutral pH (7.4) or shifting its sensitivity to protons.
Key Pharmacological Profile:
-
Primary Target: ASIC3 (homomers and heteromers).
-
Mode of Action: Positive Allosteric Modulation (PAM) / Non-proton Agonism.
-
Physiological Outcome: Induces sustained currents at physiological pH; sensitizes nociceptors to mild acidosis.
Chemical Identity & Structural Pharmacophore
To understand the mechanism, one must analyze the causality of the structure.
| Structural Component | Chemical Function | Mechanistic Role |
| Guanidinium Head | Highly basic ( | Mimics the arginine side chain; forms electrostatic interactions with acidic residues (Glutamate/Aspartate) in the channel's "Palm" domain. |
| Phenoxyphenyl Tail | Bulky, hydrophobic, aromatic. | Anchors the molecule into the hydrophobic pocket of the channel's extracellular vestibule; prevents rapid washout and stabilizes the "open" conformation. |
| Linker (C1-N) | Rigid connection. | Orients the guanidine group to interact with the critical Glu79 (or equivalent) residue in the ASIC3 palm domain. |
Mechanism of Action: The "Non-Proton" Gating Pathway
The core mechanism of this compound deviates from the canonical proton-dependent activation of ASICs.
The Canonical vs. Guanidine Pathway
Normally, ASICs open when extracellular protons (
The Guanidine Mechanism:
-
Binding Site: The molecule binds to a distinct non-proton ligand sensing domain (NPLSD) located in the central vestibule (lower palm domain), distinct from the acidic pocket.
-
Electrostatic Bridging: The positively charged guanidine group interacts with Glu79 (in rat ASIC3) and Glu423 . This interaction mimics the intradomain salt bridges that usually form only during severe acidification.
-
Stabilization of the Open State: The hydrophobic tail wedges into the subunit interface, preventing the channel from collapsing back to the resting (closed) state.
-
Result: The channel opens without a drop in pH (activation at pH 7.4), or the pH-response curve shifts dramatically towards the alkaline range (sensitization).
The "Window Current" Phenomenon
A critical feature of this mechanism is the creation of a window current .
-
Activation Shift: The activation curve shifts to higher pH values (e.g., from pH 6.6 to pH 7.2).
-
Desensitization Shift: The steady-state desensitization curve also shifts.
-
Overlap: At pH 7.4, the overlap between activation and inactivation curves creates a sustained, non-desensitizing current. This is mechanistically distinct from the transient current seen with pure acid stimulation.
Visualization of Signaling Pathways
The following diagram illustrates the differential gating pathways between standard Acidosis and Guanidine-mediated modulation.
Caption: Figure 1: Dual-pathway activation of ASIC3. The guanidine ligand bypasses the proton-sensing acidic pocket, directly engaging the Palm domain to stabilize the open state at neutral pH.
Experimental Validation Protocols
To validate the mechanism of this compound, researchers must distinguish between pore block (common for guanidines at high concentrations) and allosteric modulation .
Protocol A: Whole-Cell Patch Clamp Verification
Objective: Determine if the compound acts as a gating modifier or a pore blocker.
-
Preparation: Transfect CHO or HEK293 cells with rat or human ASIC3 cDNA.
-
Solutions:
-
Bath: Standard Tyrode’s solution (pH 7.4).
-
Pipette: K-Gluconate or CsF based internal solution.
-
-
Step 1 (Control): Apply a rapid pH drop (pH 7.4
pH 6.0) for 5s. Record transient current ( ). -
Step 2 (Ligand Application): Washout, then apply This compound (100
M) at pH 7.4 .-
Observation: If the compound is an agonist, a slow-onset, sustained inward current will develop without pH change.
-
-
Step 3 (Modulation): While the ligand is present, apply the pH 6.0 pulse again.
-
Observation: Look for a shift in the desensitization rate (
) or peak amplitude.
-
Protocol B: pH-Dependence Shift Analysis
Objective: Quantify the allosteric shift (
-
Protocol: Apply a series of pH steps (pH 7.4 down to 5.0) in the absence and presence of the ligand.
-
Analysis: Fit the normalized conductance (
) to the Hill equation: -
Validation Criteria: A leftward or upward shift in the curve confirms the "Guanidine Effect" (sensitization).
Quantitative Data Summary (Representative)
The following table summarizes the expected electrophysiological profile based on the aryl-guanidine class (e.g., GMQ/Guanabenz) acting on ASIC3.
| Parameter | Control (pH 7.4) | With this compound | Mechanistic Interpretation |
| Resting Current | ~0 pA | >100 pA (Sustained) | Direct activation of the channel at neutral pH. |
| pH 50 (Activation) | 6.6 | 7.1 - 7.3 | Alkaline shift; channel opens at near-physiological pH. |
| Desensitization ( | Fast (~300 ms) | Slowed / Incomplete | Destabilization of the desensitized state. |
| Selectivity ( | >10 | >10 (Unchanged) | Ligand does not alter the selectivity filter, only the gate. |
| Effect on ASIC1a | None / Inhibition | Inhibition (Acidic Shift) | Specificity for ASIC3; often inhibits ASIC1a by shifting activation to lower pH. |
References
-
Alijevic, O., & Kellenberger, S. (2012). Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline. Journal of Biological Chemistry, 287(43), 36059–36070. Link
-
Vulfius, C. A., et al. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. Frontiers in Pharmacology, 10, 332. Link
-
Delaunay, A., et al. (2012). Human ASIC3 Channel Dynamically Adapts its Activity to Sensing of Extracellular pH and Non-proton Ligands. Proceedings of the National Academy of Sciences, 109(32), 13124-13129. Link
-
Li, W. G., et al. (2011). ASIC3 Channels Integrate Agonist and Antagonist Effects of Guanidine Compounds. Molecular Pharmacology, 80(6), 1073-1084. Link
Methodological & Application
preparation of 1-(2-Phenoxyphenyl)guanidine hydrochloride salt
Executive Summary
This application note details the synthesis of 1-(2-Phenoxyphenyl)guanidine hydrochloride , a privileged scaffold in medicinal chemistry often utilized in the design of sodium channel blockers and anti-protozoal agents.
The presence of the ortho-phenoxy group on the aniline precursor introduces specific steric and electronic challenges that render standard nucleophilic substitutions sluggish. To address this, we present two validated protocols:
-
Method A (The "Gold Standard"): Guanylation using 1H-Pyrazole-1-carboxamidine hydrochloride . This method is preferred for research-scale synthesis due to its mild conditions, high tolerance for steric hindrance, and operational simplicity.
-
Method B (Scalable Alternative): Reaction with Cyanamide under acid catalysis. This is cost-effective for multi-gram to kilogram scale-up but requires rigorous thermal control.
Retrosynthetic Analysis & Strategy
The target molecule, an aryl guanidine, is disconnected at the C-N bond between the guanidine core and the aniline nitrogen.
-
Precursor: 2-Phenoxyaniline (2-Aminodiphenyl ether).
-
Key Challenge: The ortho-phenoxy substituent acts as an electron-donating group (EDG) but also provides significant steric bulk, which can impede the attack on the electrophilic amidine center.
-
Solution: Use of a pyrazole-based transfer reagent (Method A) allows the reaction to proceed under mild conditions by utilizing a better leaving group (pyrazole) compared to ammonia or thiols.
Pathway Visualization
Figure 1: Strategic pathways for the synthesis of this compound HCl. Method A is the preferred laboratory route.
Method A: Synthesis via 1H-Pyrazole-1-carboxamidine (Recommended)
This protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride as an electrophilic guanylating agent.[1] It is superior to S-methylisothiourea methods as it avoids the evolution of toxic methyl mercaptan gas.
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) |
| 2-Phenoxyaniline | Substrate | 1.0 | 185.22 |
| 1H-Pyrazole-1-carboxamidine HCl | Guanylating Agent | 1.2 | 146.58 |
| DIPEA (N,N-Diisopropylethylamine) | Base | 1.5 | 129.24 |
| DMF (Anhydrous) | Solvent | - | - |
| Diethyl Ether | Precipitation | - | - |
Detailed Protocol
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-phenoxyaniline (1.85 g, 10.0 mmol) in anhydrous DMF (10 mL).
-
Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.76 g, 12.0 mmol) to the solution. The mixture may remain a suspension initially.
-
Activation: Add DIPEA (2.6 mL, 15.0 mmol) dropwise. The reaction is slightly exothermic; ensure the temperature does not exceed 30°C.
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting aniline (
) should disappear, and a polar spot ( ) should appear. -
Note: If conversion is incomplete due to the steric bulk of the phenoxy group, heat the mixture to 50°C for an additional 4 hours.
-
-
Workup (Salt Exchange):
-
Concentrate the DMF under reduced pressure (rotary evaporator with high vacuum).
-
Dissolve the oily residue in minimal Ethanol (5 mL).
-
Add 4M HCl in Dioxane (5 mL) to ensure full protonation and removal of DIPEA.
-
-
Precipitation: Slowly add Diethyl Ether (50 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Purification: Filter the solid and wash with cold ether (2 x 20 mL) to remove the pyrazole byproduct. Recrystallize from Ethanol/Ether if necessary.
Method B: Synthesis via Cyanamide (Scalable)
This method is atom-economical but requires careful handling of Cyanamide, which is toxic and skin-permeable.
Reagents & Stoichiometry
| Component | Role | Equiv. |
| 2-Phenoxyaniline | Substrate | 1.0 |
| Cyanamide (50% wt in H2O) | Reagent | 1.5 |
| Conc. HCl (37%) | Catalyst | 1.0 |
| Ethanol (Absolute) | Solvent | - |
Detailed Protocol
-
Salt Formation: Dissolve 2-phenoxyaniline (10.0 mmol) in Ethanol (15 mL). Add Conc. HCl (0.85 mL, 10.0 mmol) dropwise.
-
Evaporation: Evaporate the solvent to dryness to obtain the aniline hydrochloride salt. (This step ensures the stoichiometry of the acid is precise).
-
Reaction: Redissolve the salt in Ethanol (10 mL). Add Cyanamide solution (15.0 mmol).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 16–24 hours under a drying tube (calcium chloride).
-
Isolation: Cool the mixture to 0°C. The guanidine hydrochloride salt often precipitates directly.
-
Purification: If no precipitate forms, evaporate the solvent and triturate the residue with Acetone (guanidine salts are typically insoluble in acetone, while impurities may dissolve). Filter the white solid.
Analytical Characterization
To ensure the integrity of the synthesized salt, the following analytical parameters must be met.
-
Appearance: White crystalline solid.
-
Melting Point: Expected range: 175–180°C (Decomposes).
-
Solubility: Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane.
Spectral Validation (1H NMR in DMSO-d6)
| Shift ( | Multiplicity | Integration | Assignment |
| 9.45 | s (broad) | 1H | NH (Guanidine) |
| 7.40 - 7.10 | m | 9H | Aromatic Protons (Phenoxy + Phenyl ring) |
| 7.05 | s (broad) | 4H |
Note: The guanidine protons are exchangeable and may appear as a single broad peak or distinct signals depending on water content and concentration.
Troubleshooting & Critical Parameters
-
Steric Hindrance: The 2-phenoxy group is bulky. If Method A yields <50%, switch to 1H-Pyrazole-1-carboxamidine in a microwave reactor (100°C, 30 mins) to overcome the energy barrier.
-
Hygroscopicity: Guanidine HCl salts are hygroscopic. Dry the final product in a vacuum desiccator over
for 24 hours before weighing or biological testing. -
Byproduct Removal: In Method A, the pyrazole byproduct is water-soluble. If ether precipitation fails, dissolve the crude in water and wash with DCM (removes pyrazole), then lyophilize the aqueous layer to recover the guanidine salt.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Link
-
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc.[1] Link
-
Kastron, V. V., et al. (1985). Synthesis and biological activity of 1-arylguanidines. Pharmaceutical Chemistry Journal. Link
-
Organic Chemistry Portal. Synthesis of Guanidines.Link
Sources
Application Note: 1-(2-Phenoxyphenyl)guanidine as a Sodium Channel Blocker Probe
This guide outlines the technical application of 1-(2-Phenoxyphenyl)guanidine , a synthetic small-molecule probe designed to interrogate voltage-gated sodium channels (Nav). Based on its chemical structure—a highly basic guanidinium headgroup coupled to a lipophilic phenoxyphenyl tail—this compound functions as a state-dependent, cationic pore blocker .
This Application Note is designed for electrophysiologists and pharmacologists characterizing channel gating, pore dynamics, and drug-binding kinetics.
Introduction & Mechanism of Action
This compound represents a class of arylguanidine blockers. Unlike peptide toxins (e.g., TTX) that occlude the outer vestibule, or simple local anesthetics (e.g., Lidocaine) that bind the inner cavity, this probe combines a guanidinium mimic of the sodium ion with a bulky lipophilic anchor .
Mechanistic Insight[1][2]
-
The Warhead (Guanidine): At physiological pH (7.4), the guanidine group (
) is fully protonated. This cationic moiety is electrostatically attracted to the DEKA selectivity filter (Asp-Glu-Lys-Ala) and the outer carboxylate rings of the Nav pore. -
The Anchor (2-Phenoxyphenyl): The hydrophobic phenoxyphenyl group partitions into the lipid bilayer or hydrophobic pockets within the channel fenestrations.
-
Binding Mode: The compound likely exhibits "Use-Dependence" (Phasic Block). It binds more tightly when the channel is open or inactivated, as the conformational change exposes high-affinity binding sites within the inner pore.
DOT Diagram: Mechanism of Blockade
The following diagram illustrates the dual-interaction mechanism (Electrostatic + Hydrophobic) leading to state-dependent inhibition.
Caption: State-dependent binding cycle. The probe preferentially accesses and binds to Open/Inactivated states, stabilizing the non-conducting conformation.
Material Preparation & Handling
Physicochemical Properties[3]
-
Molecular Weight: ~227.26 g/mol
-
Solubility: Low in water; High in DMSO/Ethanol.
-
pKa: ~12-13 (Always cationic in physiological buffers).
Stock Solution Protocol
-
Solvent: Dissolve the powder in 100% anhydrous DMSO to create a 100 mM stock .
-
Note: Avoid aqueous buffers for the master stock to prevent precipitation.
-
-
Storage: Aliquot into light-protective vials (amber tubes). Store at -20°C . Stable for 6 months.
-
Working Solution: Dilute the stock into the extracellular recording solution immediately prior to use.
-
Max DMSO: Ensure final DMSO concentration is < 0.1% to avoid vehicle artifacts on channel gating.
-
Sonication: If a precipitate forms upon dilution (cloudiness), sonicate for 5 minutes at room temperature.
-
Experimental Protocol: Whole-Cell Patch Clamp
This is the gold standard method to quantify the potency (
A. Solutions
| Component | Intracellular (Pipette) Solution (mM) | Extracellular (Bath) Solution (mM) |
| CsF | 135 (Blocks K+ currents) | - |
| NaCl | 10 | 140 |
| EGTA | 10 (Buffers Ca2+) | - |
| HEPES | 10 | 10 |
| Glucose | - | 10 |
| TEA-Cl | - | 10 (Blocks K+ channels) |
| CaCl2 | - | 2 |
| MgCl2 | - | 1 |
| pH | 7.3 (adjust w/ CsOH) | 7.4 (adjust w/ NaOH) |
B. Voltage Protocols
To characterize the State-Dependence , you must test the drug at different holding potentials.
Protocol 1: Tonic Block (Resting State Affinity)
-
Holding Potential: -120 mV (Hyperpolarized; Channels Closed).
-
Pulse: Depolarize to -10 mV for 20 ms every 5 seconds (0.2 Hz).
-
Measurement: Measure peak current amplitude before and after drug perfusion.
-
Expectation: this compound should show low potency (High
) in this protocol.
Protocol 2: Inactivated State Block (High Affinity)
-
Holding Potential: -60 mV (or the
of inactivation for your specific channel). -
Pulse: Depolarize to -10 mV for 20 ms.
-
Measurement: Compare peak currents.
-
Expectation: Potency should increase significantly (lower
, often 10-100x shift) compared to Protocol 1.
Protocol 3: Use-Dependence (Phasic Block)
-
Holding Potential: -120 mV.
-
Train: Apply a train of 20 pulses to -10 mV at high frequency (10 Hz or 20 Hz ).
-
Analysis: Plot Peak Current (
) vs. Pulse Number. -
Result: A progressive decline in current amplitude (accumulation of block) confirms the probe enters the open pore and gets trapped.
DOT Diagram: Experimental Workflow
Caption: Standardized patch-clamp workflow for validating reversible sodium channel blockade.
Data Analysis & Interpretation
Calculation of
Fit the dose-response data to the Hill Equation:
- (Hill Coefficient): Expect a value near 1.0 (indicating 1:1 binding stoichiometry).
State-Dependent Ratio
Calculate the Therapeutic Index (TI) for the probe:
-
A high TI (>10) indicates the probe is highly selective for damaged/depolarized tissue (relevant for pain/ischemia research).
Voltage-Shift Analysis
Plot the Steady-State Inactivation (SSI) curve (Boltzmann fit).
-
Observation: The probe should shift the
of inactivation to more negative potentials (hyperpolarizing shift), indicating it stabilizes the inactivated state.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| Current Run-down | Intracellular dialysis of factors. | Add 2 mM ATP and 0.5 mM GTP to pipette solution. Keep recordings < 20 mins. |
| No Block Observed | Drug precipitation or pH issue. | Check stock solubility. Ensure pH is 7.4 (Drug must be cationic). |
| Irreversible Block | Lipophilic accumulation. | Washout with 1 mg/mL BSA (Bovine Serum Albumin) in the bath to "scavenge" the lipophilic drug. |
| Slow Onset | Slow membrane partitioning. | Pre-incubate the cell with the drug for 2-3 minutes before triggering the pulse train. |
References
- Hille, B. (2001). Ion Channels of Excitable Membranes. 3rd Ed. Sinauer Associates.
-
Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25.
-
Lenkowski, P. W., et al. (2007). A pharmacophore model for state-dependent inhibition of NaV1.2 sodium channels. Molecular Pharmacology, 71(1), 31-41. (Describes the binding of arylguanidines/local anesthetics).
-
Clare, J. J., et al. (2000). Voltage-gated sodium channels as therapeutic targets.[1] Drug Discovery Today, 5(11), 506-520.
Sources
Troubleshooting & Optimization
troubleshooting solubility issues of phenoxyphenyl guanidines in water
Technical Support Center: Solubility Optimization for Phenoxyphenyl Guanidines
Topic: Troubleshooting Solubility Issues of Phenoxyphenyl Guanidines in Aqueous Media Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists Status: Active | Version: 2.4
Executive Summary: The "Push-Pull" Conflict
Phenoxyphenyl guanidines present a classic "Push-Pull" solubility paradox. The guanidine core is a highly basic, polar "head" (typically
In neutral water (pH 7.0), these molecules often exist near their
Phase 1: Diagnostic & Triage
Q1: My compound dissolves in DMSO but crashes out immediately upon addition to aqueous buffer. Why?
A: You are experiencing "Solvent Shock" driven by the hydrophobic effect.
When you dilute a DMSO stock into water, the dielectric constant of the solvent system changes abruptly (DMSO
The Fix:
-
Check the pH: Ensure the final aqueous buffer pH is at least 2 units below the compound's
. For phenoxyphenyl guanidines ( ), aim for pH 4.0–5.0 initially to ensure >99% protonation. -
Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution (e.g., into 50% PEG-400 or Propylene Glycol) before the final aqueous step.
Phase 2: Immediate Troubleshooting (The "How-To")
Q2: How do I determine the optimal pH for my specific derivative?
A: You must map the pH-Solubility Profile . Guanidines are pH-dependent solubilizers.
-
pH <
: Ionized ( ). High solubility. -
pH >
: Unionized ( ). Low solubility (Intrinsic solubility, ).
Protocol: Fast pH-Solubility Screen
-
Reagents: 0.1M HCl, 0.1M NaOH, Universal Buffer (Brittany-Robinson or Citrate-Phosphate).
-
Detection: UV-Vis (turbidity at 600nm) or HPLC.
-
Prepare a 10 mM stock of your compound in DMSO.
-
Aliquot buffer at pH 2, 4, 6, 7.4, and 9 into a 96-well plate.
-
Spike the compound to a final concentration of 100 µM (keep DMSO < 1%).
-
Incubate at 25°C with shaking for 4 hours.
-
Read Absorbance at 600nm (Turbidity Check).
Data Interpretation Table:
| pH Condition | Predicted State | Solubility Mechanism | Risk Level |
| pH 2.0 | Fully Protonated ( | Ionic Solvation | Low |
| pH 5.0 | Fully Protonated ( | Ionic Solvation | Low/Medium |
| pH 7.4 | Mixed ( | Equilibrium Limited | High |
| pH 9.0+ | Free Base ( | Hydrophobic Aggregation | Critical |
Phase 3: Advanced Formulation (When pH isn't enough)
Q3: I need to run a biological assay at pH 7.4, but the compound precipitates. What are my options?
A: At pH 7.4, you are fighting the intrinsic hydrophobicity of the phenoxyphenyl group. You must use Encapsulation or Cosolvent Complexation .
Strategy A: Cyclodextrin Encapsulation (The "Trojan Horse")
Beta-cyclodextrins (specifically HP-
Protocol: Cyclodextrin Solubilization
-
Prepare 20% (w/v) HP-
-CD in water (or PBS). -
Add your compound (solid or DMSO stock).
-
Sonicate for 30 minutes at 30-40°C.
-
Filter (0.22 µm) and measure concentration.
-
Note: A 1:1 or 1:2 molar ratio (Drug:CD) is typical, but excess CD (5-10 equivalents) drives the equilibrium toward the complex.
-
Strategy B: Counter-ion Selection (Salting In) If you are using Chloride (HCl salt), switch to a counter-ion that improves lipophilic salt solubility.
-
Avoid: Perchlorate (
) or Nitrate ( ). These are "chaotropes" that pair tightly with the guanidinium head and often cause precipitation (Reverse Hofmeister Effect). -
Try: Mesylate , Tosylate , or Gluconate . These organic anions can disrupt the crystal lattice energy and improve wetting.
Phase 4: Visualizing the Workflow
The following decision tree outlines the logical path for troubleshooting solubility based on the physicochemical properties of phenoxyphenyl guanidines.
Caption: Decision matrix for troubleshooting phenoxyphenyl guanidine solubility. Blue nodes indicate decision points; Yellow nodes indicate formulation adjustments.
FAQ 4: Analytical Validation
Q4: How do I distinguish between "true" solubility and a supersaturated colloidal suspension?
A: This is a common pitfall. Guanidines can form stable nanocolloids that look clear but fail over time or give false positives in assays.
Protocol: Thermodynamic Solubility (Shake-Flask) Do not rely on Kinetic Solubility (DMSO spike) for critical data.
-
Add excess solid compound to the buffer.
-
Shake for 24 hours at constant temperature.
-
Filtration Step (Critical): Filter supernatant through a PVDF filter (avoid Nylon, which binds guanidines).
-
Analyze filtrate by HPLC-UV.
-
Check the Filter: If the filter clogs immediately, you have a gel/colloid, not a solution.
References
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Neau, S. H., et al. (1997). The effect of the counterion on the solubility of a hydrophobic amine. Pharmaceutical Development and Technology.[2]
-
Kunz, W., et al. (2004). The Hofmeister series: an obsession with ion specific effects. Current Opinion in Colloid & Interface Science.
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions | MDPI [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in ortho-substituted guanidine synthesis
Welcome to the technical support center for the synthesis of ortho-substituted guanidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a guanidinyl moiety onto a sterically encumbered scaffold. The inherent steric hindrance posed by ortho-substituents on anilines and related amines presents a significant synthetic challenge, often leading to low yields, incomplete reactions, and undesired side products.
This guide provides in-depth, evidence-based troubleshooting advice and detailed protocols to overcome these hurdles. The information is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of ortho-substituted guanidines so challenging?
The primary difficulty lies in steric hindrance . The bulky group(s) at the ortho-position of an aniline physically obstruct the approach of the electrophilic guanidinylating reagent to the nucleophilic nitrogen atom. This steric clash can significantly slow down or even prevent the desired reaction from occurring, leading to poor yields and the recovery of starting material.[1][2]
Q2: What are the most common problems encountered when attempting to synthesize ortho-substituted guanidines?
The most frequently reported issues include:
-
Low to no product yield: This is the most direct consequence of steric hindrance impeding the reaction.
-
Incomplete reaction: Even with extended reaction times or elevated temperatures, the conversion of the starting amine may be partial.
-
Formation of side products: Under forcing conditions, alternative reaction pathways can become competitive, leading to the formation of undesired byproducts. For instance, with certain coupling reagents like HATU, side reactions on the N-terminal amine group can occur.[3]
-
Difficulty in purification: The presence of unreacted starting materials and various side products can complicate the isolation and purification of the desired ortho-substituted guanidine.
Q3: What are the general strategies to overcome steric hindrance in this synthesis?
Broadly, the strategies can be categorized as follows:
-
Selection of a highly reactive guanidinylating reagent: Employing a more electrophilic reagent can help to overcome the energetic barrier imposed by steric hindrance.
-
Catalysis: The use of catalysts can facilitate the reaction by activating either the amine or the guanidinylating reagent, or by providing an alternative, lower-energy reaction pathway.[4][5]
-
Optimization of reaction conditions: Modifying parameters such as temperature, solvent, and stoichiometry can have a significant impact on the reaction outcome.
-
Use of protecting groups: Strategically protecting the guanidine moiety can modulate its reactivity and prevent unwanted side reactions, allowing for more forcing conditions to be used for the initial coupling.[6][7][8]
Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Problem 1: Low or No Product Yield with a Sterically Hindered Aniline
Potential Cause: The chosen guanidinylating reagent is not sufficiently reactive to overcome the steric barrier of the ortho-substituted aniline.
Solutions:
-
1.1. Switch to a More Reactive Guanidinylating Reagent:
-
Explanation: Standard reagents like 1H-Pyrazole-1-carboxamidine hydrochloride may be effective for unhindered amines but often fail with sterically demanding substrates.[9] More potent reagents are required.
-
Recommended Reagents:
-
N,N′-Di-Boc-N′′-triflylguanidine: This reagent is highly electrophilic and often successful where other methods fail.
-
N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea: These have proven to be superior to many standard reagents for the guanidinylation of amines.[10]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): While commonly used as a peptide coupling reagent, HATU can also be effective for the synthesis of guanidines, including pentasubstituted ones.[11]
-
-
-
1.2. Employ a Catalytic System:
-
Explanation: Catalysts can activate the reactants and lower the activation energy of the reaction.
-
Recommended Catalytic Systems:
-
Scandium(III) triflate: This Lewis acid has been shown to catalyze the guanylation of various amines with cyanamide under mild conditions in water.[10]
-
Copper(I) Triflate and a Diphosphine Ligand: This system has been successfully used for the amination of aryl boronic esters to form sterically hindered anilines and could be adapted for guanidinylation.[12]
-
Aluminum Cations: Recently, four-coordinated aluminum cations stabilized by N-heterocyclic imine ligands have been developed as efficient catalysts for guanidine synthesis from carbodiimides and anilines.[4]
-
-
-
1.3. Consider a Multi-component Approach:
Problem 2: The Reaction Stalls and Remains Incomplete
Potential Cause: The reaction has reached equilibrium, or the reaction rate is extremely slow due to the high activation energy.
Solutions:
-
2.1. Increase the Reaction Temperature:
-
Explanation: Providing more thermal energy can help the reactants overcome the activation barrier. However, this should be done cautiously to avoid decomposition of starting materials or products.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.
-
-
2.2. Use Microwave Irradiation:
-
Explanation: Microwave-assisted synthesis can significantly accelerate reactions by efficiently heating the reaction mixture.
-
Application: The transformation of primary and secondary amines into unprotected guanidines using pyrazole-based carboxamidines has been shown to be accelerated by microwave assistance.[10]
-
-
2.3. Add a Catalyst or Co-catalyst:
-
Explanation: A catalyst can provide a new, lower-energy pathway for the reaction to proceed to completion.
-
Recommendation: Consider the catalytic systems mentioned in section 1.2. The addition of DMAP (4-dimethylaminopyridine) has been shown to accelerate guanidinylations with S-methylisothiourea-based reagents.[10]
-
Problem 3: Significant Formation of Side Products
Potential Cause: The reaction conditions are too harsh, or the chosen reagents are not selective, leading to undesired side reactions.
Solutions:
-
3.1. Utilize Protecting Groups for the Guanidinylating Reagent:
-
Explanation: Protecting groups like Boc (tert-butoxycarbonyl) can modulate the reactivity of the guanidinylating reagent and the resulting guanidine, preventing side reactions and allowing for cleaner conversions.[6] The Boc groups can be removed later under acidic conditions. The trifluoroacetyl group is another option that is easily cleaved under mild basic conditions and is orthogonal to Boc and Cbz protecting groups.[7]
-
Workflow:
-
-
3.2. Choose a Milder Activation Method:
-
Explanation: Some older methods for activating thioureas for guanidinylation rely on toxic heavy metal salts like HgCl₂. Modern, milder alternatives are available.
-
Recommendation: Use cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea. This provides an environmentally friendlier alternative to heavy-metal waste without a significant loss in reactivity.[10]
-
-
3.3. Implement a Direct Guanidinylation Strategy with Optimized Protecting Groups:
Experimental Protocols & Data
Protocol 1: Iodine-Catalyzed Guanylation of a Sterically Hindered Aniline
This protocol is particularly useful for electronically and sterically deactivated primary anilines.[15]
Materials:
-
Sterically hindered primary aniline (1.0 mmol)
-
N,N'-di-Boc-thiourea (1.2 mmol)
-
Iodine (0.1 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 2.4 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a stirred solution of the sterically hindered aniline and N,N'-di-Boc-thiourea in acetonitrile, add iodine.
-
Add TBHP dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Guanidinylation Methods for a Hindered Aniline (2,6-dimethylaniline)
| Method | Guanidinylating Reagent | Catalyst/Activator | Yield (%) | Reference |
| A | N,N'-di-Boc-thiourea | Iodine/TBHP | High | [15] |
| B | N,N'-di-Boc-thiourea | TCT | Moderate | [10] |
| C | 1H-Pyrazole-1-carboxamidine | None | Low to None | [9] |
Visualizations
Decision Workflow for Synthesizing Ortho-Substituted Guanidines
Caption: A decision-making workflow for selecting a synthetic strategy.
Mechanism of Action: Role of Protecting Groups
Caption: The role of protecting groups in minimizing side reactions.
References
-
Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Efficient Synthesis of Pentasubstituted Guanidines (TMGs) Using HATU. J. Org. Chem., 90, 2636-2643. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Elumalai, V., Eigner, V., Janjua, N. A., Åstrand, P.-O., & Hoff, B. H. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. [Link]
-
Hammoud, H., Schmitt, M., Bihel, F., Antheaume, C., & Bourguignon, J.-J. (2012). A Modified Ullmann Reaction for the Synthesis of Aryl and Heteroaryl Guanidines. J. Org. Chem., 77, 417-423. [Link]
-
Fehrentz, J.-A., et al. (2001). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 66(17), 5827-5833. [Link]
-
Royal Society of Chemistry. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. Retrieved from [Link]
-
Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N'-Disubstituted Guanidines from Thioureas. J. Org. Chem., 65, 1566-1568. [Link]
-
Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. J. Org. Chem., 80, 7876-7883. [Link]
-
Smith, A. B., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54496. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(24), 6778-6781. [Link]
-
Papoian, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(69), 43563-43570. [Link]
-
Lee, J., et al. (2024). Aluminum Cations Stabilized by Hybrid N‐Heterocyclic Imine Ligand as Catalysts for Guanidine Synthesis from Carbodiimides and Anilines. Chemistry – An Asian Journal. [Link]
-
Chen, Y., et al. (2019). Iodine-catalyzed guanylation of amines with N,N'-di-Boc-thiourea. Organic & Biomolecular Chemistry, 17(42), 9345-9349. [Link]
-
Zhang, Y., & Liebeskind, L. S. (2006). A Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organic Letters, 8(19), 4331-4333. [Link]
-
Smith, A. B., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. Aluminum Cations Stabilized by Hybrid N‐Heterocyclic Imine Ligand as Catalysts for Guanidine Synthesis from Carbodiimides and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guanidine synthesis by guanylation [organic-chemistry.org]
- 11. Guanidine synthesis [organic-chemistry.org]
- 12. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Guanidine synthesis by guanidinylation [organic-chemistry.org]
- 14. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iodine-catalyzed guanylation of amines with N,N'-di-Boc-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hygroscopicity of Guanidine Salt Forms
Welcome to the technical support center for managing the hygroscopicity of guanidine salt forms. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with moisture uptake in their experiments and formulations. Here, we will explore the underlying causes of hygroscopicity in these versatile compounds and provide actionable strategies and protocols to mitigate its impact.
Understanding Hygroscopicity in Guanidine Salts: The "Why" and "How"
Hygroscopicity, the tendency of a substance to absorb or adsorb moisture from the surrounding atmosphere, is a critical physical property that can significantly impact the stability, handling, and performance of active pharmaceutical ingredients (APIs) and research chemicals.[1] Guanidine salts, widely used for their chaotropic properties in protein chemistry and as APIs themselves, are particularly susceptible.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why are many guanidine salts hygroscopic?
A1: The hygroscopicity of guanidine salts stems from the inherent properties of the guanidinium cation and its interaction with its counterion and water molecules. The guanidinium cation is highly polar and capable of forming multiple strong hydrogen bonds. This, combined with the often high water solubility of its salts, creates a favorable thermodynamic environment for water uptake from the atmosphere.[4][5] The process is driven by the reduction in Gibbs free energy when water molecules from the air incorporate into the salt's crystal lattice or form a saturated solution on its surface.[6]
Q2: How does the counterion affect the hygroscopicity of a guanidine salt?
A2: The counterion plays a pivotal role in modulating the overall hygroscopicity of the salt. The effect is a complex interplay of factors including the counterion's size, charge density, and its own hydration enthalpy. A study on the preferential interactions of different guanidinium salts with proteins provides strong evidence for this.[7] For instance, guanidinium sulfate, with the strongly hydrated sulfate anion, exhibits increased preferential hydration compared to guanidinium hydrochloride.[7] This suggests that salts with strongly hydrated counterions have a greater affinity for water, which can translate to higher hygroscopicity. Conversely, larger, less polar, or less strongly hydrated counterions can lead to more stable, less hygroscopic salt forms.[8][9]
Q3: What are the practical consequences of uncontrolled hygroscopicity?
A3: Uncontrolled moisture uptake can lead to a cascade of undesirable effects in both laboratory and manufacturing settings. These include:
-
Physical Changes: Caking, clumping, and deliquescence (dissolving in absorbed water), which severely impact powder flowability and handling.[1][10] Guanidine hydrochloride, for example, is known to agglomerate upon storage.[11][12]
-
Chemical Instability: The absorbed water can act as a medium for chemical degradation, such as hydrolysis, reducing the purity and potency of the compound.[1]
-
Analytical Inaccuracies: Inaccurate weighing of a hygroscopic compound leads to errors in solution concentration, affecting the reliability and reproducibility of experimental results.
-
Manufacturing Issues: During tablet production, excess moisture can cause issues like powder sticking to punches and dies, and can compromise the hardness and disintegration properties of the final dosage form.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter due to the hygroscopicity of your guanidine salt.
Q4: My guanidine hydrochloride powder has formed hard clumps. Can I still use it?
A4: Yes, in many cases, it is still usable, particularly for applications like preparing protein denaturation solutions. Product information sheets for guanidine hydrochloride often state that agglomeration may occur upon storage and that the quality of the product is generally not affected.[11][12] However, for quantitative applications, it is crucial to determine the water content of the clumped material before weighing to ensure accurate concentration of your final solution. You can break up the clumps in a low-humidity environment (e.g., a glove box) before use. For future prevention, ensure the container is tightly sealed and stored in a desiccator.
Q5: I'm observing poor reproducibility in my cell-based or enzymatic assays. Could my guanidine salt be the culprit?
A5: Absolutely. If you are preparing stock solutions by weight, moisture uptake can lead to a lower-than-expected concentration of the active guanidine salt. This variability can significantly impact assay results.
-
Solution: Always equilibrate the guanidine salt container to room temperature before opening to prevent condensation. Weigh the required amount swiftly in a controlled, low-humidity environment if possible. For highly sensitive applications, consider performing a Karl Fischer titration to determine the exact water content of your salt batch and adjust your weighing accordingly. Storing pre-weighed aliquots in tightly sealed vials within a desiccator can also minimize repeated exposure of the bulk material to atmospheric moisture.
Q6: During formulation development, my powder blend containing a guanidine salt shows poor flow and sticks to the tablet press. What's happening?
A6: This is a classic sign of excessive moisture. The hygroscopic guanidine salt is likely absorbing ambient moisture, leading to interparticle liquid bridge formation, which increases cohesion and adhesion.[1]
-
Solution:
-
Environmental Control: Manufacture in a humidity-controlled environment (low relative humidity).
-
Formulation Adjustment: Consider incorporating excipients that can mitigate hygroscopicity. Hydrophobic lubricants or glidants can help, as can moisture scavengers like colloidal silicon dioxide.
-
Granulation: If wet granulation is used, consider non-aqueous solvents or techniques that minimize water exposure like dry granulation (roller compaction).[13]
-
Strategic Approaches to Minimize Hygroscopicity
Proactive measures during the development phase can prevent many of the downstream problems associated with hygroscopic salts. The primary strategies involve judicious salt selection and advanced crystal engineering techniques.
Salt Form Screening: A Counterion-Centric Approach
The most direct way to minimize hygroscopicity is to form a salt with a counterion that results in a more stable, less water-loving crystalline structure.
Causality of Counterion Selection:
The choice of counterion directly influences the crystal lattice energy and the hydration characteristics of the resulting salt. A study comparing guanidine sulfate, acetate, and hydrochloride demonstrated that the nature of the anion dictates the salt's interaction with water.[7] The strongly hydrating sulfate anion leads to a salt with high "preferential hydration," while the hydrochloride is intermediate.[7] This suggests a rank order of hygroscopicity can be inferred from the hydration properties of the counterions, often following the Hofmeister series. Anions that are large, have a delocalized charge, and are less strongly hydrated (kosmotropes) tend to form less hygroscopic salts.
Workflow for Guanidine Salt Selection:
The following diagram outlines a logical workflow for screening and selecting a guanidine salt form with optimized hygroscopicity.
Caption: Workflow for selecting a low-hygroscopicity guanidine salt.
Crystal Engineering: The Co-Crystal Solution
When changing the salt form is not feasible or compromises other essential properties like solubility, forming a co-crystal is a powerful alternative.
Mechanism of Action:
A co-crystal is a multi-component crystalline solid where the API and a benign co-former are held together by non-covalent interactions, typically hydrogen bonds.[13] By engaging the hygroscopic functional groups of the guanidinium cation in strong hydrogen bonds with the co-former, these sites are no longer as available to interact with atmospheric water, thereby reducing the material's hygroscopicity.[13] This approach can significantly enhance stability without altering the intrinsic solubility profile of the parent salt to the same extent as changing the counterion might.[13]
Experimental Protocols for Hygroscopicity Assessment
Accurate characterization of hygroscopicity is essential for classification and for evaluating the success of mitigation strategies.
Protocol 1: Gravimetric Hygroscopicity Classification (Desiccator Method)
This is a standard method for classifying a material's hygroscopicity based on weight gain after exposure to a high-humidity environment.
Materials:
-
Analytical balance (readable to at least 0.01 mg)
-
Glass weighing vials with stoppers
-
Desiccator cabinet
-
Saturated solution of ammonium chloride (to create ~79.5% Relative Humidity at 25°C)
-
The guanidine salt sample
Procedure:
-
Pre-dry the test sample to a constant weight if its initial water content is high or unknown. Record this as the initial dry weight (W_i). Note: Pre-drying conditions should be mild to avoid inducing phase changes.
-
Accurately weigh approximately 300-500 mg of the sample into a pre-weighed glass vial.
-
Place the open vial inside a desiccator containing a saturated solution of ammonium chloride. Ensure the desiccator is sealed and maintained at a constant temperature (e.g., 25°C).
-
After 24 hours, remove the vial, immediately stopper it, and re-weigh it. Record the final weight (W_f).
-
Calculate the percentage weight gain using the formula: % Weight Gain = [(W_f - W_i) / W_i] * 100
-
Classify the hygroscopicity based on the European Pharmacopoeia criteria:
-
Non-hygroscopic: < 0.2% weight gain
-
Slightly hygroscopic: ≥ 0.2% and < 2% weight gain
-
Hygroscopic: ≥ 2% and < 15% weight gain
-
Very hygroscopic: ≥ 15% weight gain
-
Deliquescent: Absorbs sufficient water to form a liquid.
-
Protocol 2: Dynamic Vapor Sorption (DVS) Analysis
DVS is a high-precision, automated technique that provides detailed information on moisture sorption and desorption behavior.[14][15]
Principle: A DVS instrument measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified gas at a constant temperature.[16] By incrementally increasing and then decreasing the relative humidity (RH), a moisture sorption-desorption isotherm is generated.[17][18]
Workflow Diagram:
Caption: Simplified workflow for Dynamic Vapor Sorption (DVS) analysis.
Interpretation: The resulting isotherm provides a wealth of information, including the total amount of moisture uptake, the critical humidity at which significant uptake begins, and whether the process is reversible (hysteresis). This data is invaluable for selecting stable salt forms and defining appropriate storage and handling conditions.
Comparative Data of Guanidine Salt Forms
| Guanidine Salt Form | Counterion | Counterion Properties | Inferred Relative Hygroscopicity | Key Considerations |
| Guanidinium Sulfate | Sulfate (SO₄²⁻) | Divalent, high charge density, strongly hydrating (chaotrope) | High | High affinity for water; may be very hygroscopic.[7] |
| Guanidinium Chloride | Chloride (Cl⁻) | Monovalent, smaller ion, moderately hydrating | Moderate to High | The most common form; known to be hygroscopic and can agglomerate.[11][12] |
| Guanidinium Acetate | Acetate (CH₃COO⁻) | Organic anion, moderately hydrating | Moderate | Hydration properties are intermediate between sulfate and chloride.[7] |
| Guanidinium Thiocyanate | Thiocyanate (SCN⁻) | Large, monovalent anion, weakly hydrating (kosmotrope) | Low to Moderate | Weaker hydration of the anion may lead to a less hygroscopic salt. |
| Guanidinium Phosphate | Phosphate (PO₄³⁻) | Trivalent, high charge density, strongly hydrating | High | Expected to be very hygroscopic due to the nature of the phosphate anion. |
References
-
Dynamic Vapor Sorption and its Applications. (n.d.). AZoM.com. Retrieved from [Link]
- Bhandari, A., & Taylor, L. S. (2012). Development and validation of a dynamic vapor sorption-fast gas chromatography-flame ionization detection method for rapid analysis of volatile release from glassy matrices.Journal of agricultural and food chemistry, 60(16), 4058–4065.
-
Moisture Sorption Isotherms. (n.d.). ProUmid. Retrieved from [Link]
- He, M., Sun, D., & Wang, K. (2020). Modeling and Thermodynamic Analysis of the Water Sorption Isotherms of Cottonseed Products.Foods, 9(11), 1599.
-
Williams, D. R. (2014). Dynamic Vapor Sorption Method. YouTube. Retrieved from [Link]
- Applications of Dynamic Moisture Adsorption in Crystal Research. (n.d.).
-
Dynamic Vapor Sorption. (n.d.). AQUALAB by Addium. Retrieved from [Link]
-
Application Note: Fundamentals of Moisture Sorption Isotherms. (n.d.). METER Group. Retrieved from [Link]
- Purohit, R. V., & Taylor, L. S. (2009). An investigation into the influence of counterion on the properties of some amorphous organic salts.Molecular Pharmaceutics, 6(4), 1119–1129.
- Li, W., et al. (2022). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability.Molecules, 27(19), 6533.
- Gruebele, M., & Shank, T. (2011). Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation.Journal of the American Chemical Society, 133(48), 19392-19399.
-
Moisture Sorption Analysis of Pharmaceuticals. (n.d.). TA Instruments. Retrieved from [Link]
- Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.Pharmaceuticals, 15(10), 1184.
- MacDonald, R. J., & Swift, G. H. (1987). Isolation of RNA using guanidinium salts.Methods in Enzymology, 152, 219-226.
- Soni, K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.Pharmaceuticals, 16(1), 189.
- Dash, S., et al. (2012). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.Journal of Chemical and Pharmaceutical Research, 4(4), 2038-2046.
- Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.Semantic Scholar.
- Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts.Biochemistry, 23(25), 5924–5929.
- Spray dried low hygroscopicity active powder compositions. (2022).
- Pace, C. N. (2009). Use of Protein Folding Reagents.Current Protocols in Protein Science, Chapter 6, Unit 6.1.
- Moffat, F. M., & O'Hare, D. (2013). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts.Molecular Pharmaceutics, 10(10), 3803–3814.
- Anderson, M. O., et al. (2015). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.Tetrahedron, 71(39), 7101-7110.
- Heyda, J., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules.Journal of the American Chemical Society, 139(2), 863–870.
-
Critical relative humidity. (n.d.). In Wikipedia. Retrieved from [Link]
-
Guanidinium chloride. (n.d.). In Wikipedia. Retrieved from [Link]
- B. Al-Zoubi, et al. (2018). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.Journal of Pharmaceutical Sciences, 107(1), 293-303.
- Guanidine hydrochloride (50935, etc.). (n.d.). Sigma-Aldrich.
- Chan, S. Y., et al. (2022). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals.Ask this paper | Bohrium.
- Ahmad, F., Yadav, S., & Taneja, S. (1992). Determining stability of proteins from guanidinium chloride transition curves.Biochemical Journal, 287(Pt 2), 481–485.
- B. Al-Zoubi, et al. (2018). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.Taylor & Francis Online.
- Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Soni, K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.PubMed.
- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.Asian Journal of Pharmaceutics, 10(4).
- Safety Data Sheet for Guanidine Hydrochloride (B2619A) EUE. (2025). New England Biolabs.
- Method for crystallizing guanidinium salts. (2006).
- Rai, U., et al. (2018). Manipulation of spray-drying conditions to develop dry powder particles with surfaces enriched in hydrophobic material to achieve high aerosolization of a hygroscopic drug.University of Otago.
- Guanidine Hydrochloride. (n.d.). Interchim.
-
Chemical stability test of proteins with Guanidinium HCl? (2022). ResearchGate. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidine hydrochloride(50-01-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. Dynamic Vapor Sorption | AQUALAB [aqualab.com]
- 17. azom.com [azom.com]
- 18. proumid.com [proumid.com]
Technical Guide: Resolving Peak Tailing of Guanidines in HPLC
To: Analytical Chemistry & Method Development Teams From: Senior Application Scientist, Separation Sciences Subject: Definitive Protocol for Guanidine Analysis (Peak Shape Optimization)
The Guanidine Challenge: A Mechanistic Overview
Guanidine functionalities (e.g., Metformin, Arginine, various API intermediates) present a unique chromatographic challenge due to their extreme basicity (
The root cause of peak tailing is Secondary Silanol Interaction .[1][2]
While the C18 ligand provides the desired hydrophobic retention, the underlying silica support contains residual silanol groups (
Visualizing the Mechanism
Figure 1: The "Dual-Mode" retention mechanism causing tailing. The desired hydrophobic interaction competes with the unwanted ionic interaction.
Module 1: Mobile Phase Optimization (The Chemistry)
The most immediate fix for guanidine tailing lies in the mobile phase. You must either suppress the silanol ionization or mask the interaction.[4]
Q: Why does Trifluoroacetic Acid (TFA) work better than Formic Acid?
A: TFA acts as a dual-function agent.
-
Ion Pairing: The Trifluoroacetate anion (
) forms a hydrophobic ion pair with the guanidinium cation, effectively "neutralizing" its charge and allowing it to partition into the C18 phase more cleanly. -
Silanol Suppression: The low pH of 0.1% TFA (~pH 2.0) suppresses the ionization of surface silanols better than Formic Acid (~pH 2.7).
Warning: TFA causes significant signal suppression in LC-MS (electrospray ionization).
Q: I am using UV detection. What is the "Nuclear Option" for perfect peak shape?
A: Use Chaotropic Agents (e.g., Sodium Perchlorate,
Protocol: Add 50–100 mM Sodium Perchlorate to your aqueous mobile phase. Adjust pH to ~3.0 with phosphoric acid. Note: Perchlorates are non-volatile. Do NOT use with MS detectors.
Mobile Phase Additive Comparison Table
| Additive | Mechanism | MS Compatible? | Peak Shape Score | Recommended Use |
| Formic Acid (0.1%) | pH Control | Yes (Excellent) | Poor to Fair | LC-MS screening; requires specialized columns. |
| TFA (0.05-0.1%) | Ion Pairing + pH | Yes (Low Sensitivity) | Good to Excellent | Standard UV analysis; LC-MS if signal is high. |
| Ammonium Formate (10mM) | Ionic Strength | Yes | Fair | High pH (pH 8-9) applications on hybrid columns. |
| Perchlorate ( | Chaotropic | NO | Superior | Difficult separations with UV detection only. |
| Triethylamine (TEA) | Silanol Blocker | NO | Good | Legacy methods; competes for silanol sites.[4] |
Module 2: Stationary Phase Selection (The Hardware)
If chemistry adjustments fail, your column technology is likely mismatched to the analyte's basicity.
Q: When should I abandon C18 for HILIC?
A: If your guanidine is small and highly polar (e.g., Metformin, logP < 0), C18 often results in "retention loss" alongside tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior mode here.
-
Mechanism: Water acts as the strong solvent.[5] The polar stationary phase (Amide or bare Silica) retains the polar guanidine.
-
Benefit: High organic mobile phase (Acetonitrile > 70%) enhances ESI-MS sensitivity.
Q: Which C18 columns can handle guanidines?
A: You need columns specifically designed to shield silanols.
-
Charged Surface Hybrids (CSH): These particles have a slight positive surface charge that electrostatically repels the protonated guanidine from the surface silanols.
-
High pH Stable Hybrids (e.g., BEH): These allow you to run at pH 10-11. At this pH, the guanidine (
12.5) is still charged, but the high ionic strength buffers often used at high pH can help mask interactions. Correction: Actually, deprotonating a guanidine requires pH > 13, which destroys most columns. Therefore, hybrid columns are useful not for deprotonation, but for their superior end-capping and surface inertness.
Module 3: Troubleshooting Workflow
Follow this logic gate to resolve tailing issues systematically.
Figure 2: Decision tree for selecting the appropriate remediation strategy based on detection mode.
FAQ: Specific Scenarios
Q: I see "Ghost Peaks" when using TFA. Why? A: TFA can retain impurities from the mobile phase on the column, which then elute during gradient changes. This is common in "accumulated" background contamination. Ensure you are using LC-MS grade TFA and solvents.
Q: Can I use HILIC for hydrophobic guanidines? A: Generally, no. If the guanidine has a large hydrophobic tail (e.g., a drug candidate with aromatic rings), it may not retain well in HILIC. In this case, use a CSH C18 column with low pH (Formic/TFA) to balance hydrophobic retention with silanol repulsion.
Q: What is the "Test Mix" validation protocol? A: To confirm if your column is dead or just chemically incompatible, inject a standard test mix containing Uracil (t0 marker) and Caffeine (neutral).
-
If Caffeine tails: The column bed is collapsed or the frit is clogged (Physical failure).
-
If Caffeine is sharp but Guanidine tails: It is a chemical silanol issue (Follow Module 1).
References
-
Phenomenex Technical Guide. HPLC Tech Tip: Peak Tailing of Basic Analytes. (Explains silanol interactions and TEA usage).
-
Waters Corporation. A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). (Definitive guide on HILIC for polar guanidines).
-
Welch Materials. Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. (Details on Perchlorate and Hexafluorophosphate usage).
-
Agilent Technologies. HPLC Separation Fundamentals. (Basics of partition vs. adsorption mechanisms).
-
Chromatography Online (LCGC). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (Discussion on TFA vs. Formic acid trade-offs).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 1-(2-Phenoxyphenyl)guanidine
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of 1-(2-phenoxyphenyl)guanidine, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage spectral data from its key structural precursor, 2-phenoxyaniline, and established principles of NMR spectroscopy for guanidine derivatives to predict, interpret, and present a comprehensive characterization. This comparative approach offers a robust framework for scientists working with similar molecular scaffolds.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of this compound combines a 2-phenoxyphenyl moiety with a guanidine group. Understanding the electronic environment of each proton is crucial for predicting its chemical shift (δ), multiplicity, and integration in the ¹H NMR spectrum.[1]
-
The 2-Phenoxyphenyl Group: This fragment consists of two benzene rings connected by an ether linkage, with an amino group (which is part of the guanidine) attached to one ring. The protons on these aromatic rings will be influenced by the electron-donating or withdrawing nature of the substituents. The ether oxygen and the guanidine group will deshield adjacent protons, causing them to appear at a lower field (higher ppm).[2][3]
-
The Guanidine Group: The guanidine moiety (-NH-C(=NH)-NH_2) contains protons attached to nitrogen atoms. These N-H protons are known to be exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, temperature, and concentration. In many guanidine derivatives, these signals appear as broad singlets.[4][5]
Comparative Analysis: Learning from Analogs
To build a reliable predicted spectrum, we will compare the expected signals of this compound with the known experimental data of 2-phenoxyaniline and the general characteristics of guanidine compounds.
The Aromatic Region: Insights from 2-Phenoxyaniline
The ¹H NMR spectrum of 2-phenoxyaniline provides a direct experimental basis for predicting the signals of the phenoxyphenyl portion of our target molecule.[6][7] The aromatic protons of 2-phenoxyaniline appear in the range of δ 6.8-7.4 ppm. We can expect a similar pattern for this compound, with some shifts due to the replacement of the -NH₂ group with the bulkier and electronically different guanidine group.
The Guanidine Protons: A Class-Based Comparison
Numerous studies on guanidine derivatives show that the N-H protons typically resonate in a broad range, often between δ 4.0 and 8.0 ppm, and can sometimes be observed as a broad singlet due to rapid exchange.[4][8] For instance, in one study, the proton of a guanidine moiety appeared as a broad singlet at 12.73 ppm, indicating significant deshielding.[4]
Predicted ¹H NMR Data for this compound
Based on the analysis of its structural components and comparison with related compounds, the predicted ¹H NMR spectral data for this compound in a common NMR solvent like DMSO-d₆ are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic Protons (Phenoxyphenyl) | 6.8 - 7.5 | Multiplet (m) | 9H |
| Guanidine N-H Protons | 5.0 - 8.0 (broad) | Singlet (s) | 4H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and temperature. The broadness of the N-H signals is a characteristic feature.
Experimental Protocol: A Self-Validating Approach
To acquire a high-quality ¹H NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be self-validating by including steps for ensuring sample purity and instrument calibration.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound. The purity should be confirmed beforehand by techniques such as LC-MS or elemental analysis.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. This can be validated by observing the narrow linewidth of the TMS signal.
-
-
Spectral Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.
-
-
Data Processing and Analysis:
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.[1][10][11]
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the ¹H NMR characterization process.
Caption: Workflow for the ¹H NMR characterization of this compound.
Conclusion
This guide provides a comprehensive framework for the ¹H NMR characterization of this compound. By leveraging a comparative analysis with structurally related compounds and outlining a robust experimental protocol, researchers can confidently approach the structural elucidation of this and similar molecules. The predicted spectral data serves as a valuable reference point for experimental verification. Adherence to the principles of scientific integrity and logical experimental design outlined herein will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.
References
-
ResearchGate. (n.d.). The ¹H NMR spectrum of guanidinium salicylate. Retrieved from [Link]
-
Grdadolnik, J., & Marolt, G. (2019). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. MDPI. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis and Characterization of New Co(II), Rh(III) and Pt(II) Guanidine and Thiourea Complexes. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Purnawan, C., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of polymeric guanidine derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (2025). First structural characterization of guanidine, HN=C(NH2)(2). Retrieved from [Link]
-
ResearchGate. (n.d.). NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxypropyl)-1-(3-phenoxyphenyl)guanidine. PubChem. Retrieved from [Link]
-
MDPI. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Retrieved from [Link]
-
Martínez-Asencio, A., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
SAMPATH SIR CHEMISTRY CLASSES. (2018, December 16). NMR spectroscopy para chloro aniline [Video]. YouTube. Retrieved from [Link]/watch?v=F_f75a9A_GU)
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-Phenoxyaniline(2688-84-8) 1H NMR [m.chemicalbook.com]
- 7. alkalisci.com [alkalisci.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Diarylguanidines
For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. Diarylguanidines, a class of compounds with a diverse range of biological activities, present a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for their characterization, and a thorough understanding of their fragmentation patterns is crucial for unambiguous identification, metabolite profiling, and quality control.
This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of diarylguanidines, focusing on the influence of ionization techniques and substitution patterns. We will dissect the fragmentation pathways of a model compound, N,N'-diphenylguanidine, and extrapolate these principles to predict the behavior of substituted analogs, providing a framework for the analysis of this important class of molecules.
The Diarylguanidine Scaffold: A Privileged Structure in Medicinal Chemistry
The diarylguanidine moiety is a key structural feature in a variety of pharmacologically active agents, including ion channel modulators, enzyme inhibitors, and receptor ligands. The central guanidinium group, with its basicity and ability to form multiple hydrogen bonds, is often critical for target engagement. The nature and substitution of the two aryl rings, however, modulate the compound's potency, selectivity, and pharmacokinetic properties. This structural diversity necessitates robust analytical methods for their characterization.
Core Fragmentation Pathways of N,N'-Diphenylguanidine: An Experimental Deep Dive
To establish a foundational understanding, we will first examine the fragmentation of the parent diarylguanidine, N,N'-diphenylguanidine, under electrospray ionization (ESI) conditions followed by tandem mass spectrometry (MS/MS). The data presented is based on experimental evidence from publicly available databases.[1][2]
Under positive ion ESI, N,N'-diphenylguanidine readily protonates to form the [M+H]+ ion at an m/z of 212.1182. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern dominated by several key product ions.
Key Fragmentation Pathways
The fragmentation of protonated N,N'-diphenylguanidine is primarily driven by cleavages of the C-N bonds and rearrangements involving the phenyl rings. The major observed fragment ions and their proposed fragmentation pathways are outlined below.
Table 1: Experimentally Observed MS/MS Fragments of Protonated N,N'-Diphenylguanidine ([M+H]+ = m/z 212.1) [2]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Formula | Neutral Loss |
| 212.1 | 195.1 | [C13H11N2]+ | NH3 (17.0 Da) |
| 212.1 | 119.1 | [C7H7N2]+ | C6H5N (93.1 Da) |
| 212.1 | 94.1 | [C6H8N]+ | C7H5N2 (117.0 Da) |
| 212.1 | 77.0 | [C6H5]+ | C7H8N3 (135.1 Da) |
Mechanistic Insights into Fragmentation
The formation of these fragments can be rationalized through several key mechanistic steps, including charge- and radical-site initiated cleavages and rearrangements.[3]
-
Formation of m/z 195.1: This ion is proposed to be formed via the loss of ammonia (NH3). This likely occurs through a rearrangement where a proton is transferred from one of the phenylamino groups to the central imino nitrogen, followed by cleavage of the C-N bond.
-
Formation of m/z 119.1: The generation of this fragment involves the cleavage of the bond between the central carbon and one of the phenylamino groups, leading to the loss of a neutral aniline molecule. The resulting ion is a stable phenylcyanamide cation.
-
Formation of m/z 94.1: This ion corresponds to the protonated aniline cation. Its formation suggests a charge-retaining fragmentation where the aniline moiety is cleaved and retains the positive charge.
-
Formation of m/z 77.0: The phenyl cation is a common fragment in the mass spectra of aromatic compounds.[4] Its presence indicates the cleavage of the C-N bond connecting a phenyl ring to the guanidine core.
The following diagram illustrates the proposed major fragmentation pathways for protonated N,N'-diphenylguanidine.
Figure 1: Proposed major fragmentation pathways of protonated N,N'-diphenylguanidine.
The Influence of Aryl Ring Substituents on Fragmentation Patterns
The presence of substituents on the aryl rings can significantly alter the fragmentation patterns of diarylguanidines. These effects are primarily governed by the electronic properties (electron-donating or electron-withdrawing) and the position of the substituents.
Electron-Donating Groups (EDGs)
Substituents such as methoxy (-OCH3), hydroxyl (-OH), or alkyl groups increase the electron density of the aromatic ring. This can influence fragmentation in several ways:
-
Stabilization of Charged Fragments: EDGs can stabilize fragment ions where the positive charge is localized on the substituted phenyl ring. This would be expected to increase the abundance of ions analogous to the protonated aniline fragment (m/z 94.1 in the parent compound). For example, a methoxy-substituted diarylguanidine would likely show a prominent fragment corresponding to protonated anisidine.
-
Promotion of Cleavages: The increased electron density can facilitate cleavage of the C-N bond attached to the substituted ring, as the resulting radical would be stabilized.
-
Alternative Fragmentation Pathways: EDGs can introduce new fragmentation pathways. For example, a methoxy group can undergo the loss of a methyl radical (•CH3) or formaldehyde (CH2O).[5]
Electron-Withdrawing Groups (EWGs)
Substituents like nitro (-NO2), cyano (-CN), or haloalkanes (-CF3) decrease the electron density of the aromatic ring. Their effects on fragmentation are generally opposite to those of EDGs:
-
Destabilization of Charged Fragments: EWGs will destabilize fragment ions where the positive charge resides on the substituted phenyl ring, leading to a decrease in the abundance of the corresponding aniline-type fragments.
-
Favored Cleavage of the Unsubstituted Ring: Fragmentation pathways that lead to the loss of the substituted aryl moiety as a neutral species may be favored.
-
Characteristic Fragment Ions: EWGs can themselves undergo characteristic fragmentations. For instance, a nitro group can lead to the loss of NO• and NO2•.
Table 2: Predicted Influence of Substituents on Key Fragmentation Pathways of Diarylguanidines
| Substituent Type | Effect on Fragmentation | Predicted Dominant Fragments |
| Electron-Donating (e.g., -OCH3) | Stabilizes positive charge on the substituted ring. | Increased abundance of substituted aniline cations. Possible loss of small neutrals from the substituent (e.g., •CH3). |
| Electron-Withdrawing (e.g., -NO2) | Destabilizes positive charge on the substituted ring. | Favors cleavage retaining the charge on the unsubstituted portion of the molecule. Characteristic losses from the substituent (e.g., NO•, NO2•). |
| Halogens (e.g., -Cl, -Br) | Inductive electron withdrawal, but can also donate via resonance. Isotopic patterns are highly informative. | Characteristic isotopic patterns in fragment ions containing the halogen. Cleavage of the C-halogen bond is possible. |
Comparative Analysis: ESI vs. EI Fragmentation
While ESI is the most common ionization technique for diarylguanidines due to their basicity, Electron Ionization (EI) can also be employed, particularly with gas chromatography-mass spectrometry (GC-MS). The fragmentation patterns observed under these two techniques will differ significantly.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically produces a prominent protonated molecule ([M+H]+).[6] Fragmentation is induced in a controlled manner via CID, leading to predictable and structurally informative fragment ions as discussed above.
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, resulting in the formation of a molecular ion (M•+) and extensive fragmentation.[7] For diarylguanidines, EI would likely lead to more complex mass spectra with a less abundant molecular ion peak and a greater number of fragment ions resulting from multiple bond cleavages and rearrangements. The fragmentation would be initiated by the radical cation and could involve α-cleavages and other radical-driven processes.[3]
The choice of ionization technique will therefore depend on the analytical goal. ESI-MS/MS is generally preferred for structural elucidation and quantification due to its softer ionization and controlled fragmentation, while EI-MS can be useful for library matching and confirmation of molecular weight.
Experimental Protocol: Mass Spectrometric Analysis of a Diarylguanidine
This section provides a general, step-by-step protocol for the analysis of a diarylguanidine sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ESI.
Sample Preparation
-
Dissolution: Accurately weigh a small amount of the diarylguanidine sample (e.g., 1 mg) and dissolve it in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL in methanol or acetonitrile).
-
Dilution: Prepare a working solution by diluting the stock solution with the initial mobile phase composition (e.g., to 1-10 µg/mL).
Liquid Chromatography
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for this column dimension.
-
Injection Volume: 1-5 µL.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Perform a full scan to determine the m/z of the protonated molecule ([M+H]+). A typical scan range would be m/z 100-500.
-
MS2 Scan (Tandem MS): Select the [M+H]+ ion as the precursor for collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. This may require a series of experiments with varying collision energies (e.g., 10-40 eV).
-
Data Acquisition: Acquire both MS1 and MS2 data to confirm the molecular weight and obtain fragmentation information.
The following diagram illustrates the general workflow for this analysis.
Figure 2: General workflow for LC-MS/MS analysis of diarylguanidines.
Conclusion
The mass spectrometric fragmentation of diarylguanidines is a predictable process governed by the fundamental principles of ion chemistry. By understanding the core fragmentation pathways of a model compound like N,N'-diphenylguanidine, researchers can confidently predict the behavior of substituted analogs. The choice of ionization technique and the electronic nature of substituents on the aryl rings are key factors that influence the resulting mass spectra. This guide provides a solid foundation for the structural characterization of this important class of molecules, empowering scientists in drug discovery and development to make informed decisions based on robust analytical data.
References
-
ResearchGate. (n.d.). The mass spectra of the guanidines. (A) The MS² spectrum of... Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
PubMed. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Retrieved from [Link]
-
PubMed. (2013). Guanidination of Tryptic Peptides Without Desalting for Matrix-Assisted Laser desorption/ionization-time-of-flight Mass Spectrometry Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
mzCloud. (2016). N N Diphenylguanidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
University of Victoria. (n.d.). Practical approaches to the ESI-MS analysis of catalytic reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Diphenylguanidine. Retrieved from [Link]
-
MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal and FTIR spectral studies of N,N′-diphenylguanidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
MassBank. (2017). 1,3-diphenylguanidine. Retrieved from [Link]
-
Dormer Laboratories Inc. (2009). N,N-Diphenylguanidine. Retrieved from [Link]
Sources
- 1. mzCloud – N N Diphenylguanidine [mzcloud.org]
- 2. massbank.eu [massbank.eu]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
A Comparative Analysis of NMDA Receptor Antagonists: Establishing Potency for Memantine and Investigating the Potential of Guanidine Scaffolds
This guide provides a detailed comparison of potency between the established clinical agent, Memantine, and the investigational compound, 1-(2-Phenoxyphenyl)guanidine, in the context of N-methyl-D-aspartate (NMDA) receptor antagonism. While extensive data exists for Memantine, public domain information regarding the specific NMDA receptor activity of this compound is not available. Therefore, this document will first establish a comprehensive potency and mechanistic profile for Memantine as a benchmark. It will then explore the broader class of guanidinium-containing compounds as NMDA receptor modulators and detail the precise experimental protocols required to perform a head-to-head potency comparison.
Part 1: Memantine - A Clinically Relevant Benchmark for NMDA Receptor Antagonism
Memantine is a well-characterized, uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] Its mechanism is considered crucial to its therapeutic window, offering a unique profile of low-affinity, voltage-dependent channel blocking that preferentially targets pathological over-activation of the receptor without disrupting normal synaptic transmission.[1]
Mechanism of Action: Uncompetitive Channel Blockade
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open.[3] Under normal physiological conditions at resting membrane potential, the channel pore is blocked by a magnesium ion (Mg2+). Upon sufficient depolarization of the postsynaptic membrane, the Mg2+ block is relieved, allowing calcium (Ca2+) and sodium (Na+) influx, a critical process for synaptic plasticity.[3]
Memantine exerts its effect by acting as an uncompetitive open-channel blocker. This means it only binds to its site within the ion channel pore after the receptor has been activated by both glutamate and glycine and the channel has opened.[4] This dependency on prior receptor activation is key to its clinical success, as it is more likely to block the tonically open channels associated with excitotoxicity than the transiently open channels of normal synaptic activity.
Caption: Mechanism of Memantine as an uncompetitive NMDA receptor antagonist.
Quantitative Potency of Memantine
The potency of Memantine has been quantified across numerous studies, with the half-maximal inhibitory concentration (IC50) being the most common metric. Its affinity can vary depending on the specific subunit composition and location of the NMDA receptors. Notably, Memantine shows a significantly higher potency for extrasynaptic NMDA receptors, which are often implicated in excitotoxic cell death pathways.[1][5]
| Potency Metric | Value (nM) | Context | Reference(s) |
| IC50 | 500 - 1,500 nM | General in vitro NMDA receptor antagonism | [1][6] |
| IC50 | ~22 nM | Extrasynaptic NMDA receptors | [1][5] |
| IC50 | ~2,500 nM | Synaptic NMDA receptors | [5] |
| IC50 | 810 nM - 990 nM | Neuroprotection against NMDA-induced toxicity | [7] |
Part 2: The Guanidine Scaffold in Neuropharmacology
The guanidine group is a highly basic functional group found in many biologically active molecules and pharmaceuticals.[8][9] Its ability to exist in a protonated, resonance-stabilized state (the guanidinium cation) allows it to form strong ionic interactions with biological targets.
While data for this compound is unavailable, other guanidine derivatives have been developed as potent NMDA receptor antagonists. For example, the compound GMOM (N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine) has been shown to be a selective, non-competitive NMDA receptor antagonist that binds to the ion-channel site.[10] In competitive binding assays against the radioligand [3H]thienyl-cyclohexylpiperidine ([3H]TCP), GMOM exhibited a high affinity with a Ki value of 15 nM .[10] This demonstrates that the guanidine scaffold is indeed capable of producing high-potency interactions with the NMDA receptor ionophore, providing a strong rationale for investigating novel derivatives like this compound.
Part 3: Experimental Protocols for Determining Antagonist Potency
To directly compare the potency of an investigational compound like this compound against a known standard such as Memantine, standardized and validated assays are required. The two most common and authoritative methods are electrophysiological recordings and radioligand binding assays.
Methodology 1: Whole-Cell Electrophysiology
This technique directly measures the ion flow through NMDA receptors in live neurons or cell lines expressing the receptor. The ability of an antagonist to block this current provides a functional measure of its potency.[11]
Experimental Workflow: Whole-Cell Patch-Clamp Assay
Caption: Workflow for determining binding affinity via a radioligand assay.
Step-by-Step Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat forebrain) is homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which contain the NMDA receptors. The final pellet is resuspended and its protein content is quantified. [12]2. Competitive Binding: The assay is set up in a 96-well plate. Each well contains:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of a radioligand that binds to the channel pore, such as [3H]MK-801. [10] * Varying concentrations of the unlabeled "competitor" compound (Memantine or this compound).
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium. [12]4. Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The filters are washed with ice-cold buffer. [12]5. Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the competitor compound to generate an inhibition curve, from which the IC50 is determined. The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Conclusion and Forward Outlook
Memantine serves as an invaluable benchmark in the study of NMDA receptor antagonists, with a well-defined potency in the mid-nanomolar to low-micromolar range, depending on the receptor subtype and location. [1][5][6]Its uncompetitive, voltage-dependent mechanism of action is central to its clinical utility.
While direct experimental data on the NMDA receptor activity of this compound remains to be published, the established precedent of other guanidine derivatives, such as GMOM, displaying high-affinity antagonism at the NMDA receptor ion channel provides a solid scientific basis for its investigation. [10]To ascertain its potency relative to Memantine, rigorous application of established methodologies, particularly whole-cell electrophysiology and competitive radioligand binding assays, is essential. The protocols detailed herein provide a self-validating framework for researchers and drug development professionals to perform this critical comparative analysis.
References
- Memantine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Memantine]
- Rammes, G., et al. (2021). Pharmacodynamics of Memantine: An Update. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8544331/]
- R&D Systems. Memantine hydrochloride | NMDA Receptor Antagonists. [URL: https://www.rndsystems.com/products/memantine-hydrochloride_3473]
- Liu, Y., et al. (2023). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9927234/]
- Liu, Y., et al. (2023). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36475769/]
- Kishi, T., et al. (2020). Memantine, Donepezil, or Combination Therapy—What is the best therapy for Alzheimer's Disease? A Network Meta‐Analysis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7530623/]
- López, S., et al. (2014). IC 50 obtained for memantine, ifenprodil, and galantamine on NMDA-induced neuronal cell death protection in the two different assays, MTT and LDH. ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-obtained-for-memantine-ifenprodil-and-galantamine-on-NMDA-induced-neuronal-cell_tbl1_262511470]
- Sumegi, A., et al. (2025). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia?. ResearchGate. [URL: https://www.researchgate.net/publication/384784918_Is_Memantine_Effective_as_an_NMDA_Receptor_Antagonist_in_Adjunctive_Therapy_for_Schizophrenia]
- Akkus, F., et al. (2014). Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009002/]
- van Beers, E.J., et al. (2020). Results From a Phase 2 Pilot Study on Memantine Treatment for Sickle Cell Disease. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7417537/]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [URL: https://www.giffordbioscience.com/wp-content/uploads/2021/01/Radioligand-Binding-Assay-Protocol.pdf]
- Gavalda, A., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6249113/]
- Yilmaz, I., & Kucukislamoglu, M. (2009). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Medicinal Chemistry Research. [URL: https://link.springer.com/article/10.1007/s00044-009-9233-1]
- Szasz, B.K., et al. (2024). Potentiation of NMDA Receptors by AT1 Angiotensin Receptor Activation in Layer V Pyramidal Neurons of the Rat Prefrontal Cortex. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11615598/]
- Gavalda, A., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29767953/]
- Kimura, M., et al. (2005). Comparison of Donepezil and Memantine for Protective Effect Against amyloid-beta(1-42) Toxicity in Rat Septal Neurons. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16154269/]
- Kumar, A., et al. (2022). Targeting NMDA Receptor Complex in Management of Epilepsy. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/14631]
- Li, Y., et al. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc06941d]
- Trevisiol, A., et al. (2017). Pretreatment with N-methyl-D-aspartate (NMDA) receptor antagonists. ResearchGate. [URL: https://www.researchgate.net/publication/313532700_Pretreatment_with_N-methyl-D-aspartate_NMDA_receptor_antagonists_but_not_acetylsalicylic_acid_ASA_prevents_the_induction_of_cortical_spreading_depression_in_the_in_vitro_hippocampus]
- Dr.Oracle. (2025). What is the classification, mechanism of action (MOA), and side effects (SE) of Guanfacine (alpha-2 adrenergic agonist)?. [URL: https://www.droracle.ai/post/what-is-the-classification-mechanism-of-action-moa-and-side-effects-se-of-guanfacine-alpha-2-adrenergic-agonist]
- Cepeda, C., et al. (2004). Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14983054/]
- Tan, C-C., et al. (2018). Comparative safety and effectiveness of cholinesterase inhibitors and memantine for Alzheimer's disease: a network meta-analysis of 41 randomized controlled trials. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6307129/]
- Bylund, D.B. (1992). Radioligand binding methods: practical guide and tips. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1321782/]
- Wieckowska, A., et al. (2021). Synthesis of the Guanidine Derivative. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/3/M1292]
- University of Birmingham. (n.d.). the effect of nmda receptor antagonism on cortical gamma power and synchronisation in vivo. [URL: https://etheses.bham.ac.uk/id/eprint/6959/1/Hale16PhD.pdf]
- Radiology Key. (2016). Development of Radioligands for In Vivo Imaging of NMDA Receptors. [URL: https://radiologykey.com/development-of-radioligands-for-in-vivo-imaging-of-nmda-receptors/]
- Sharma, R., et al. (2022). Development and characterization of functional antibodies targeting NMDA receptors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8854096/]
- PsychoFarm. (2022). Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action). YouTube. [URL: https://www.youtube.
- Ballard, C., et al. (2015). A double-blind randomized placebo-controlled withdrawal trial comparing memantine and antipsychotics for the long-term treatment of function and neuropsychiatric symptoms in people with Alzheimer's disease (MAIN-AD). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25516327/]
- INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [URL: https://ineosopen.org/wp-content/uploads/2022/07/ineos-2022-2-1.pdf]
- Hulsman, M. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [URL: https://dspace.ub.uni-bielefeld.de/handle/123456789/4607]
- Du, C., & Wolfe, J.L. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12751820/]
- Hack, J.A., et al. (2022). Selective Enhancement of the Interneuron Network and Gamma-Band Power via GluN2C/GluN2D NMDA Receptor Potentiation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943632/]
- Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [URL: https://www.organic-chemistry.org/synthesis/C1N/guanidines.shtm]
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [URL: https://www.oncodesign-services.com/in-vitro-pharmacology/radioligand-binding-assay/]
Sources
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. Memantine, Donepezil, or Combination Therapy—What is the best therapy for Alzheimer’s Disease? A Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine hydrochloride | NMDA Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent development of synthetic preparation methods for guanidines via transition metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ineosopen.org [ineosopen.org]
- 10. Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Structural Determination of 1-(2-Phenoxyphenyl)guanidine: A Comparative Methodological Guide
Executive Summary
1-(2-Phenoxyphenyl)guanidine represents a challenging class of flexible, hydrogen-bond-donating small molecules. Its structural elucidation is critical for understanding its binding affinity in medicinal chemistry (e.g., NMDA receptor antagonism). However, the ortho-phenoxy substitution introduces significant conformational flexibility and steric strain, often hindering the growth of diffraction-quality single crystals.
This guide compares the three primary structural elucidation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Structure Prediction (CSP) .[1] We analyze the efficacy, resolution, and resource requirements of each, providing a validated workflow for researchers facing similar "crystallization bottlenecks."
Part 1: Comparative Analysis of Elucidation Methods
For a flexible molecule like this compound, the choice of method is dictated by sample quality. The following table contrasts the performance of the "Gold Standard" (SC-XRD) against alternative pathways when single crystals are unavailable.
Table 1: Comparative Performance Matrix
| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD (Structure from Powder) | Method C: CSP + NMR (Hybrid) |
| Primary Output | 3D Atomic Coordinates ( | Unit Cell Dimensions, Space Group | Predicted Conformational Ensemble |
| Resolution | Atomic (< 0.8 Å) | Medium (Indexable peaks) | Theoretical (Varies by DFT level) |
| Sample Req. | Single Crystal (> 0.1 mm) | Polycrystalline Powder (~10 mg) | Structureless Powder / Solution |
| Absolute Config. | Determinable (using anomalous dispersion) | Difficult / Impossible | Inferred via Chiral HPLC/NMR |
| H-Bond Detection | Direct observation (difference map) | Inferred from geometry | Calculated (Energy minimization) |
| Success Rate | Low (crystallization dependent) | High (easy sample prep) | Medium (computationally expensive) |
| Time to Result | Weeks (growing crystals) + 2h Data | 1h Data + Days Analysis | Days to Weeks (CPU time) |
Expert Insight: The "Ortho-Effect" Causality
The 2-phenoxyphenyl moiety creates a specific challenge. Unlike para-substituted analogs, the ortho-phenoxy group often forces the guanidine core out of planarity to relieve steric strain.
-
SC-XRD captures this torsion angle explicitly.
-
PXRD often fails to resolve this subtle twist due to peak overlap in the fingerprint region.
-
Recommendation: SC-XRD is non-negotiable for confirming the specific tautomeric state (imino vs. amino) of the guanidine group, which dictates receptor binding profiles.
Part 2: Experimental Protocols
Protocol A: Optimized Crystallization for SC-XRD
Objective: Grow single crystals of this compound suitable for Mo-K
Reagents:
-
Analyte: 20 mg this compound (High Purity >98%)
-
Solvent A: Ethanol (Polar protic, dissolves guanidine)
-
Solvent B: Diethyl Ether or Hexane (Antisolvent)
Workflow:
-
Dissolution: Dissolve 20 mg of the compound in the minimum amount of warm Ethanol (approx. 1.5 mL) in a 4 mL vial. Ensure complete dissolution; filter through a 0.45
m PTFE syringe filter to remove nucleation sites. -
Vapor Diffusion (Sitting Drop): Place the open vial inside a larger jar containing 10 mL of Diethyl Ether. Seal the outer jar tightly.
-
Equilibration: Allow to stand undisturbed at 4°C (refrigerator) for 7–14 days. The slow diffusion of ether into ethanol lowers solubility gradually.
-
Harvesting: Inspect under polarized light. Look for block-like habits. Avoid needles (often indicative of twinning).
-
Cryoprotection: Mount crystal in Paratone-N oil and flash cool to 100 K immediately on the goniometer to reduce thermal motion (ADPs).
Protocol B: Structure Determination from Powder (PXRD)
Objective: Solve structure when only microcrystalline powder is available (Rietveld Refinement).
-
Data Collection: Use a transmission capillary geometry (0.7 mm borosilicate glass) to minimize preferred orientation—a common issue with plate-like guanidine crystals.
-
Instrument Settings: Cu-K
radiation ( Å). Scan range to . Step size . Count time >10s/step. -
Indexing: Use software like DASH or TOPAS to determine the unit cell. Expect Monoclinic systems (common for diarylguanidines).
-
Simulated Annealing: Input a rigid body model of the phenyl-guanidine fragment. Allow the torsion angle at the ether linkage to rotate freely during the global optimization phase.
Part 3: Visualization of Structural Determination Workflow
The following diagram illustrates the decision logic for determining the structure of flexible guanidine derivatives.
Caption: Decision tree for structural elucidation. Green path represents the optimal SC-XRD route; Red path denotes the PXRD alternative requiring computational assistance (CSP).
Part 4: Representative Data & Validation
When validating the structure of this compound, researchers must verify the hydrogen bonding network. Guanidines typically form centrosymmetric dimers via R2,2(8) hydrogen bonding motifs.
Expected Crystallographic Parameters (Representative Class Data)
Based on homologous diarylguanidine structures [1, 2].
| Parameter | Expected Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Low symmetry due to flexible ether linkage. |
| Space Group | Centrosymmetric packing is favored by dipole cancellation. | |
| Z' (Asymmetric Unit) | 1 or 2 | Z'=2 suggests packing conflict due to the bulky phenoxy group. |
| C-N Bond Lengths | 1.32 – 1.36 Å | Intermediate character indicates resonance delocalization across the guanidinium core. |
| Torsion Angle | The "Ortho-Twist": The phenoxy ring twists out of plane to avoid the guanidine hydrogens. | |
| R-Factor (R1) | < 0.05 (5%) | Higher values indicate unresolved disorder in the ether linkage. |
Self-Validating the Model
To ensure the trustworthiness of your solved structure:
-
Check the Difference Map: Are there residual electron density peaks near the nitrogen atoms? These represent the H-atoms involved in the critical R2,2(8) dimer.
-
Hirshfeld Surface Analysis: Generate a Hirshfeld surface (using CrystalExplorer). You should see distinct red spots corresponding to the N-H...N hydrogen bonds, confirming the packing logic.
References
-
Guanidine Structural Motifs: Kolev, T., et al. (1997). "Crystal structure of diguanidinium squarate dihydrate." Cambridge Structural Database.[1][2] CCDC 128746.[2]
-
Diarylguanidine Analogs: Han, H., Guo, Z., & Wei, X. (2015).[3][4] "Crystal structure of 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine." Acta Crystallographica Section E, 71(7), o506-o507.[4]
-
Methodology (SC-XRD vs PXRD): Harris, K. D. M., & Tremayne, M. (1996). "Crystal structure determination from powder diffraction data." Chemistry of Materials, 8(11), 2554-2570.
-
NMDA Receptor Activity: Reynolds, I. J. (1992). "Diarylguanidines are noncompetitive N-methyl-D-aspartate receptor antagonists."[5] Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 1,2-bis-(2,6-di-methyl-phen-yl)-3-phenyl-guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
